molecular formula C52H59ClN6O7 B1192141 ARD-266

ARD-266

Cat. No.: B1192141
M. Wt: 915.5 g/mol
InChI Key: RTNONCBKGZNCJS-WPVVNVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARD-266 is a potent PROTAC Degrader (DC50 = 0.2 ~1 nM, IC50 = 1~6 nM). This compound effectively induces degradation of AR protein in AR-positive (AR+) LNCaP, VCaP, and 22Rv1 prostate cancer cell lines with DC50 values of 0.2−1 nM. This compound is capable of reducing the AR protein level by >95% in these AR+ prostate cancer cell lines and effectively reduces ARregulated gene expression suppression.

Properties

Molecular Formula

C52H59ClN6O7

Molecular Weight

915.5 g/mol

IUPAC Name

(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H59ClN6O7/c1-31(2)45(43-25-32(3)57-66-43)48(64)59-30-38(60)26-42(59)47(63)55-41(35-11-9-8-10-12-35)28-44(61)58-23-21-34(22-24-58)14-13-33-15-17-36(18-16-33)46(62)56-49-51(4,5)50(52(49,6)7)65-39-20-19-37(29-54)40(53)27-39/h8-12,15-20,25,27,31,34,38,41-42,45,49-50,60H,21-24,26,28,30H2,1-7H3,(H,55,63)(H,56,62)/t38-,41+,42+,45-,49?,50?/m1/s1

InChI Key

RTNONCBKGZNCJS-WPVVNVAYSA-N

SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARD-266;  ARD 266;  ARD266;  PROTAC Degrader

Origin of Product

United States

Foundational & Exploratory

ARD-266: A Deep Dive into its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-266 is a potent, preclinical proteolysis-targeting chimera (PROTAC) designed to specifically target and degrade the androgen receptor (AR), a key driver of prostate cancer growth and progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule, simultaneously binding to the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation brings the AR in close proximity to the E3 ligase, initiating the ubiquitination cascade. Polyubiquitin chains are attached to the AR, marking it for recognition and subsequent degradation by the 26S proteasome.[2] This targeted protein degradation effectively eliminates the AR from cancer cells, thereby inhibiting downstream signaling pathways crucial for tumor survival and proliferation.[3][4]

A key design feature of this compound is the utilization of a VHL E3 ligase ligand with a relatively weak binding affinity.[5] Despite this, this compound demonstrates high potency in degrading the AR, highlighting that micromolar binding affinity to the E3 ligase complex can be successfully employed in the design of efficient PROTACs.[5][3]

Signaling Pathway and Logic

The following diagram illustrates the mechanism of action of this compound, from the formation of the ternary complex to the degradation of the androgen receptor and the subsequent downstream effects.

ARD266_Mechanism cluster_0 This compound Mediated AR Degradation cluster_1 Downstream Effects in Prostate Cancer Cells ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Initiates Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation AR Degradation Proteasome->Degradation Mediates AR_Signaling AR Signaling Pathway Degradation->AR_Signaling Inhibits Gene_Expression Decreased Expression of AR-regulated Genes (e.g., PSA, TMPRSS2, FKBP5) AR_Signaling->Gene_Expression Leads to Cell_Growth Inhibition of Prostate Cancer Cell Growth AR_Signaling->Cell_Growth Results in

Caption: Mechanism of this compound-mediated androgen receptor degradation and its downstream effects.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various prostate cancer cell lines.

Table 1: In Vitro Degradation Potency (DC50) of this compound

Cell LineDC50 (nM)
LNCaP0.5[2]
VCaP1[2]
22Rv10.2[2]

Table 2: Maximum Androgen Receptor Degradation (Dmax) by this compound

Cell LineConcentration (nM)Treatment Duration (hours)AR Protein Reduction
LNCaP30[2]6[2]>95%[2][3][4]
VCaP30[2]6[2]>95%[2][3][4]
22Rv110[2]6[2]>95%[2][3][4]

Table 3: Effect of this compound on AR-Regulated Gene Expression in LNCaP Cells

GeneConcentration (nM)Reduction in mRNA Levels
PSA10[6]>50%[6]
TMPRSS210[6]>50%[6]
FKBP510[6]>50%[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines were used.[2]

  • Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation
  • Cell Seeding: Cells were seeded in 6-well plates.

  • Treatment: After 24 hours, cells were treated with varying concentrations of this compound or vehicle (DMSO) for the indicated time periods.

  • Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with a primary antibody against the androgen receptor overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Quantification: Densitometry analysis was performed to quantify the protein levels relative to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Cell Treatment: LNCaP cells were treated with this compound or vehicle for 24 hours.[6]

  • RNA Extraction: Total RNA was extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative mRNA levels of PSA, TMPRSS2, and FKBP5 were quantified by qRT-PCR using a SYBR Green-based assay. The expression of a housekeeping gene (e.g., GAPDH) was used for normalization.

  • Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in prostate cancer cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation start Start: Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1) treatment Treatment with this compound (Dose- and Time-course) start->treatment western_blot Western Blotting (AR Protein Levels) treatment->western_blot q_rt_pcr qRT-PCR (AR-regulated Gene Expression) treatment->q_rt_pcr cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability dc50_calc DC50 Calculation (Degradation Potency) western_blot->dc50_calc gene_exp_analysis Gene Expression Fold Change q_rt_pcr->gene_exp_analysis ic50_calc IC50 Calculation (Growth Inhibition) cell_viability->ic50_calc conclusion Conclusion: Efficacy of this compound dc50_calc->conclusion gene_exp_analysis->conclusion ic50_calc->conclusion

Caption: Workflow for in vitro evaluation of this compound in prostate cancer.

References

ARD-266: A Potent PROTAC Degrader for Interrogating Androgen Receptor Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, it remains a primary therapeutic target. While various strategies have been developed to inhibit AR activity, the emergence of resistance mechanisms necessitates novel therapeutic approaches. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary strategy that, instead of merely inhibiting a target protein, co-opts the cell's natural protein degradation machinery to eliminate it. ARD-266 is a highly potent and specific PROTAC designed to induce the degradation of the androgen receptor, offering a powerful tool for studying AR biology and exploring new therapeutic avenues in androgen-driven diseases.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][4][5][6] This design allows this compound to act as a molecular bridge, bringing the AR into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome.[5] A key feature of this compound's design is the utilization of a VHL E3 ligase ligand with a relatively low binding affinity (Ki of 2-3 μM), which surprisingly contributes to its high degradation potency.[5][6] This catalytic process, where a single molecule of this compound can induce the degradation of multiple AR proteins, results in a profound and sustained reduction of cellular AR levels.[2]

Data Presentation

The efficacy of this compound in degrading the androgen receptor has been quantified across various prostate cancer cell lines. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

Table 1: In Vitro Degradation Efficacy of this compound

Cell LineDescriptionDC50 (nM)Maximum AR Degradation (%)Reference
LNCaPAndrogen-sensitive human prostate adenocarcinoma0.2 - 1>95[1][2][3][4]
VCaPAndrogen-sensitive human prostate cancer, overexpresses AR0.2 - 1>95[1][2][3][4]
22Rv1Human prostate carcinoma, expresses AR splice variants0.2 - 1>95[1][2][3][4]

Table 2: Effect of this compound on AR-Regulated Gene Expression in LNCaP Cells

GeneFunctionTreatment Concentration (nM)Reduction in mRNA LevelsReference
PSA (KLK3)Prostate-specific antigen, AR target gene10>50%[1]
TMPRSS2Transmembrane protease, serine 2, AR target gene10>50%[1]
FKBP5FK506 binding protein 5, AR target gene10>50%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 12-well plates for RNA extraction).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). A vehicle control (DMSO) should be included in all experiments.

    • Replace the existing medium with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

Western Blotting for AR Protein Degradation

This protocol allows for the visualization and quantification of AR protein levels following treatment with this compound.

  • Materials:

    • Lysis Buffer (RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Blocking Buffer (5% non-fat dry milk or BSA in TBST).

    • Primary Antibodies: Anti-AR antibody, Anti-GAPDH or β-actin antibody (as a loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

Real-Time Quantitative PCR (RT-qPCR) for AR Target Gene Expression

This protocol is used to measure the mRNA levels of AR-regulated genes to assess the functional consequence of AR degradation.

  • Materials:

    • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

    • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • SYBR Green or TaqMan-based qPCR master mix.

    • Gene-specific primers for PSA, TMPRSS2, FKBP5, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Procedure:

    • Following a 24-hour treatment with this compound, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers. A typical thermal cycling profile is:

      • Initial denaturation: 95°C for 3 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene and relative to the vehicle-treated control.

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

ARD266_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery ARD266 This compound AR_ligand AR Ligand ARD266->AR_ligand Linker Linker ARD266->Linker VHL_ligand VHL Ligand ARD266->VHL_ligand AR Androgen Receptor (AR) AR_ligand->AR Binds VHL VHL E3 Ligase VHL_ligand->VHL Recruits Ternary_Complex Ternary Complex (AR-ARD266-VHL) AR->Ternary_Complex VHL->Ternary_Complex Proteasome 26S Proteasome Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degradation Ub Ubiquitin Ub->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub_AR->Proteasome Recognition Western_Blot_Workflow start Prostate Cancer Cells (LNCaP, VCaP, 22Rv1) treatment Treat with this compound (various concentrations and times) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis: Quantify AR levels vs. Loading Control detection->analysis RT_qPCR_Workflow start LNCaP Cells treatment Treat with this compound (24h) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR with Gene-Specific Primers (PSA, TMPRSS2, FKBP5, GAPDH) cdna_synthesis->qpcr data_analysis Data Analysis: Relative Gene Expression (ΔΔCt method) qpcr->data_analysis

References

An In-Depth Technical Guide to ARD-266: A Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ARD-266, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). The androgen signaling pathway is a critical driver in the progression of prostate cancer, and targeting the AR for degradation represents a promising therapeutic strategy to overcome resistance mechanisms associated with traditional AR inhibitors. This document details the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex biological pathways and workflows using Graphviz diagrams.

Introduction: The Rationale for Androgen Receptor Degradation

The Androgen Receptor (AR) is a ligand-activated transcription factor and a validated therapeutic target in prostate cancer.[1] For decades, therapeutic strategies have focused on inhibiting AR signaling, either by blocking the binding of androgens to the AR's ligand-binding domain (LBD) or by inhibiting androgen synthesis. While effective, these approaches are often limited by the development of resistance, frequently driven by AR gene amplification, mutations in the LBD that allow activation by other steroids or antagonists, and the expression of AR splice variants that lack the LBD.

PROTACs offer a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of the target protein. This event-driven pharmacology presents several potential advantages over traditional occupancy-driven inhibition, including the ability to target proteins with minimal functional pockets, prolonged duration of action, and the potential to overcome resistance mechanisms driven by protein overexpression or mutation.

This compound is a heterobifunctional molecule composed of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This tripartite complex formation facilitates the polyubiquitination of the AR, marking it for degradation by the 26S proteasome.

Discovery and Development of this compound

The discovery of this compound was the result of a rational design approach aimed at identifying a potent and selective AR degrader. The development process involved the synthesis and screening of a library of PROTAC molecules with varying AR ligands, VHL ligands, and linkers to optimize for degradation efficiency and drug-like properties. A key finding in the development of this compound was the demonstration that a VHL ligand with a relatively weak binding affinity could still yield a highly potent PROTAC degrader, expanding the toolkit for PROTAC design.[2][4]

Logical Design and Screening Workflow

The development of this compound followed a structured workflow designed to optimize each component of the PROTAC molecule.

ARD266_Discovery_Workflow cluster_ligand_selection Ligand Selection cluster_protac_synthesis PROTAC Synthesis cluster_in_vitro_screening In Vitro Screening Cascade cluster_lead_optimization Lead Optimization AR_Ligand Potent AR Ligand Identification Linker_Design Linker Optimization (Length and Composition) AR_Ligand->Linker_Design VHL_Ligand VHL E3 Ligase Ligand Selection (Varying Affinities) VHL_Ligand->Linker_Design PROTAC_Library PROTAC Library Synthesis Linker_Design->PROTAC_Library Degradation_Assay AR Degradation Assay (Western Blot) PROTAC_Library->Degradation_Assay Dose_Response DC50 Determination Degradation_Assay->Dose_Response Cell_Viability Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo) Dose_Response->Cell_Viability Selectivity Off-Target Profiling (Hypothetical) Cell_Viability->Selectivity PK_Studies Pharmacokinetic Profiling (Hypothetical) Selectivity->PK_Studies In_Vivo_Efficacy In Vivo Xenograft Model (Hypothetical) PK_Studies->In_Vivo_Efficacy

Figure 1: this compound Discovery and Optimization Workflow.

Mechanism of Action of this compound

This compound functions by inducing the formation of a ternary complex between the Androgen Receptor and the VHL E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the subsequent degradation of the AR by the proteasome.

ARD266_Mechanism_of_Action cluster_PROTAC This compound PROTAC cluster_Cellular_Machinery Cellular Machinery ARD266 This compound AR_Ligand AR Ligand Linker Linker VHL_Ligand VHL Ligand Ternary_Complex Ternary Complex Formation (AR - this compound - VHL) ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Polyubiquitination AR Polyubiquitination Ub->Polyubiquitination Proteasome 26S Proteasome Degradation AR Degradation Proteasome->Degradation Ternary_Complex->Polyubiquitination E1, E2 Polyubiquitination->Degradation

Figure 2: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound in various prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by this compound

Cell LineAR StatusDC50 (nM)Dmax (%)Time for >95% Degradation (hours)
LNCaPAR+ (T878A mutant)0.2 - 1>956
VCaPAR+ (Wild-type, amplified)0.2 - 1>956
22Rv1AR+ (Wild-type and V7 splice variant)0.2 - 1>956

Data compiled from multiple sources.[2][5][6]

Table 2: Effect of this compound on AR-Regulated Gene Expression

Cell LineGeneEffectConcentration for >50% Reduction (nM)
LNCaPPSASuppression10
LNCaPTMPRSS2Suppression10
LNCaPFKBP5Suppression10

Data compiled from publicly available information.[6]

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A detailed, step-by-step protocol would typically be found in the supplementary information of the primary publication. For the purpose of this guide, a generalized workflow is presented.

ARD266_Synthesis_Workflow cluster_synthesis Synthetic Route AR_Ligand_Synth Synthesis of AR Ligand Moiety Coupling_1 Coupling of Linker to AR Ligand AR_Ligand_Synth->Coupling_1 VHL_Ligand_Synth Synthesis of VHL Ligand Moiety Coupling_2 Coupling of Linker-AR Ligand to VHL Ligand VHL_Ligand_Synth->Coupling_2 Linker_Synth Linker Synthesis and Functionalization Linker_Synth->Coupling_1 Coupling_1->Coupling_2 Purification Purification and Characterization (HPLC, NMR, MS) Coupling_2->Purification

References

ARD-266 PROTAC: A Deep Dive into its Structural and Functional Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.[1][2] This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Structural Characteristics

This compound is a heterobifunctional molecule comprised of three key components: a high-affinity ligand for the Androgen Receptor, a ligand for the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] A notable feature of this compound's design is the incorporation of a VHL ligand with a relatively weak binding affinity.[3][5]

The AR antagonist component of this compound is the same as that used in the earlier AR degrader, ARD-69.[6][3] The complete chemical structure of this compound is provided in various public databases.[4][7][8][9]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC52H59ClN6O7[7]
Molecular Weight915.53 g/mol [7]
CAS Number2666951-70-6[7]

Functional Characteristics and Mechanism of Action

This compound exerts its function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the Androgen Receptor.

The mechanism of action can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to the Androgen Receptor and the VHL E3 ligase, forming a ternary complex.[10]

  • Ubiquitination: The formation of this complex brings the AR in close proximity to the VHL E3 ligase complex, which facilitates the transfer of ubiquitin molecules to the AR protein.[6]

  • Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the AR protein.[1]

This targeted degradation of AR effectively downregulates AR-dependent signaling pathways, which are crucial for the growth and survival of prostate cancer cells.[11][1]

ARD_266_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex ARD266 This compound ARD266_in_complex This compound ARD266->ARD266_in_complex Binds AR Androgen Receptor (AR) AR_in_complex AR AR->AR_in_complex Binds VHL_complex VHL E3 Ligase Complex VHL_in_complex VHL VHL_complex->VHL_in_complex Recruits ARD266_in_complex->VHL_in_complex AR_in_complex->ARD266_in_complex Proteasome 26S Proteasome AR_in_complex->Proteasome Targeting Ubiquitin Ubiquitin Ubiquitin->AR_in_complex Ubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Mechanism of Action of this compound PROTAC.

Quantitative Performance Data

This compound has demonstrated high potency in degrading the Androgen Receptor across various prostate cancer cell lines.

Degradation Potency and Efficacy:

Cell LineDC50 (nM)DmaxReference
LNCaP0.2 - 0.5>95%[11][1][7]
VCaP1.0>95%[11][1][7]
22Rv10.2>95%[11][1][7]

Binding Affinities:

Ligand ComponentTargetBinding Affinity (Ki)Reference
VHL LigandVHL E3 Ligase2-3 µM[3][5]

Downstream Gene Expression:

Treatment of LNCaP cells with this compound leads to a dose-dependent suppression of AR-regulated genes. At a concentration of 10 nM, this compound reduces the mRNA levels of Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5) by over 50%.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Treatment duration can range from 1 to 24 hours depending on the experimental endpoint.[8]

Western Blotting for AR Degradation

This protocol is adapted from standard western blotting procedures.[12][13][14]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against the Androgen Receptor (e.g., anti-AR N-20) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Quantification: Densitometry analysis is performed to quantify the band intensities and determine the extent of AR degradation.

In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing AR ubiquitination.[15][16][17]

  • Immunoprecipitation: LNCaP cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated AR. Cells are then lysed under denaturing conditions, and the Androgen Receptor is immunoprecipitated using an anti-AR antibody.

  • Western Blotting: The immunoprecipitated samples are then subjected to western blotting as described above. The membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated AR species.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is based on standard qRT-PCR methods.[18][19][20]

  • RNA Extraction: Following treatment with this compound, total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Protein Level Analysis cluster_2 Gene Expression Analysis start Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) treatment Treatment with this compound start->treatment lysis_protein Cell Lysis & Protein Quantification treatment->lysis_protein Protein Analysis rna_extraction RNA Extraction treatment->rna_extraction RNA Analysis western_blot Western Blotting for AR Degradation lysis_protein->western_blot ubiquitination_assay In Vitro Ubiquitination Assay lysis_protein->ubiquitination_assay end_protein end_protein western_blot->end_protein DC50 & Dmax Determination end_ubiquitination end_ubiquitination ubiquitination_assay->end_ubiquitination Ubiquitinated AR Detection cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for AR Target Genes cdna_synthesis->qrt_pcr end_gene end_gene qrt_pcr->end_gene mRNA Level Quantification

Experimental workflow for this compound characterization.

VHL-Cullin E3 Ligase Complex

This compound recruits the VHL-Cullin 2 E3 ubiquitin ligase complex. This multi-subunit complex consists of the von Hippel-Lindau protein (VHL) as the substrate recognition subunit, Elongin B and Elongin C, Cullin 2 (Cul2), and the RING-box protein 1 (Rbx1).[6][21][22][23][24] VHL binds to Elongin C, which in turn bridges the interaction with Cul2. Rbx1 is a RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

VHL_Complex VHL VHL (Substrate Recognition) ElonginC Elongin C VHL->ElonginC Binds ElonginB Elongin B ElonginC->ElonginB Binds Cullin2 Cullin 2 (Scaffold) ElonginC->Cullin2 Binds Rbx1 Rbx1 (RING Finger Protein) Cullin2->Rbx1 Binds E2_Enzyme E2 Enzyme (Ub-loaded) Rbx1->E2_Enzyme Recruits

Components of the VHL-Cullin 2 E3 Ligase Complex.

Conclusion

This compound is a highly potent and efficient PROTAC degrader of the Androgen Receptor. Its unique design, which successfully employs a low-affinity VHL ligand, underscores the complexity of PROTAC-mediated degradation and highlights that strong ternary complex formation can overcome weaker binary binding affinities. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and other PROTACs targeting the Androgen Receptor.

References

The Selectivity Profile of ARD-266: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-266 is a potent and selective Androgen Receptor (AR) degrader belonging to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive analysis of its selectivity profile, mechanism of action, and the experimental methodologies used in its characterization, based on publicly available data.

Core Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system to specifically target and eliminate the Androgen Receptor. As a bifunctional molecule, it consists of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[1] A key design feature of this compound is the use of a VHL E3 ligase ligand with a relatively weak binding affinity (Ki of 2-3 μM), which surprisingly still results in highly potent and efficient AR degradation.[1][3] This finding has significant implications for the design of future PROTACs.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD266 This compound AR Androgen Receptor (AR) ARD266->AR Binds VHL VHL E3 Ligase ARD266->VHL Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation VHL->AR Ubiquitination Proteasome->AR Degrades Ub Ubiquitin

Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.

Quantitative Selectivity and Potency

This compound demonstrates high potency in degrading the Androgen Receptor across multiple prostate cancer cell lines. Its efficacy is highlighted by low nanomolar half-maximal degradation concentrations (DC50).

Table 1: In Vitro Degradation Potency of this compound

Cell LineDC50 (nM)Extent of DegradationReference
LNCaP0.2 - 1>95%[4][5][6][7]
VCaP0.2 - 1>95%[4][5][6][7]
22Rv10.2 - 1>95%[4][5][6][7]

It is important to note that while this compound is highly potent against the Androgen Receptor, its proteome-wide selectivity has not been established.[8] Therefore, its effects on other cellular proteins are currently unknown.

Impact on AR-Regulated Gene Expression

The degradation of the Androgen Receptor by this compound leads to a functional downstream effect, namely the suppression of AR-regulated gene expression. This has been demonstrated in LNCaP cells, where this compound treatment effectively reduces the mRNA levels of key AR target genes.

Table 2: Effect of this compound on AR-Regulated Gene Expression in LNCaP Cells

Gene TargetThis compound Concentration (nM)Reduction in mRNA LevelsReference
PSA10>50%[4]
TMPRSS210>50%[4]
FKBP510>50%[4]

Experimental Methodologies

The characterization of this compound's selectivity profile involves a series of standard cell-based assays. Below is a generalized workflow for determining the potency and efficacy of a PROTAC degrader like this compound.

cluster_workflow Experimental Workflow for this compound Characterization A Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) B Treatment with this compound (Dose-Response and Time-Course) A->B C Cell Lysis B->C D Western Blot Analysis C->D G RNA Extraction C->G E Quantification of AR Protein Levels D->E F Calculation of DC50 Values E->F J Data Interpretation and Selectivity Profile Assessment F->J H Quantitative RT-PCR (qRT-PCR) G->H I Analysis of AR-Regulated Gene Expression H->I I->J

Caption: Generalized experimental workflow for characterizing the potency and efficacy of this compound.

Cell Culture and Treatment

Prostate cancer cell lines (LNCaP, VCaP, and 22Rv1) are cultured under standard conditions. For degradation studies, cells are treated with varying concentrations of this compound for different time points (e.g., 1-24 hours).[4]

Western Blotting for Protein Degradation

Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the Androgen Receptor and a loading control (e.g., β-actin). The signal is then detected and quantified to determine the extent of AR degradation relative to the vehicle-treated control. The DC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

To assess the functional consequence of AR degradation, total RNA is extracted from treated cells. This RNA is then reverse-transcribed into cDNA, which serves as the template for qRT-PCR. The expression levels of AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) are measured and normalized to a housekeeping gene. The fold change in gene expression is then calculated relative to the vehicle-treated control.[4]

Clinical Development Status

As of the latest available information, this compound has not entered clinical trials.[9] While it has demonstrated promising preclinical activity, other AR PROTACs, such as ARV-110 and ARV-766, have advanced to clinical studies.[9][10][11]

Conclusion

This compound is a highly potent PROTAC degrader of the Androgen Receptor, effectively inducing its degradation at nanomolar concentrations and consequently suppressing the expression of AR-regulated genes. Its unique design, employing a weak-binding VHL ligand, provides valuable insights for the field of PROTAC development. However, a comprehensive understanding of its selectivity profile is limited by the lack of proteome-wide screening data. Further studies are required to fully elucidate its off-target effects and potential for clinical translation.

References

The Impact of ARD-266 on Prostate Cancer Cell Line Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting AR have been developed, resistance often emerges, necessitating novel therapeutic strategies. ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor. This technical guide provides an in-depth overview of the effects of this compound on prostate cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional small molecule that simultaneously binds to the androgen receptor and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][3] By eliminating the AR protein, this compound effectively abrogates AR signaling, a key pathway for the growth and proliferation of prostate cancer cells.[3] This mechanism of action offers a potential advantage over traditional AR inhibitors, which can be overcome by mechanisms of resistance such as AR overexpression or mutation.

Mechanism of Action: this compound-Mediated AR Degradation

This compound functions as a molecular bridge, bringing the androgen receptor in close proximity to the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, leading to a significant reduction in cellular AR levels.

ARD266_Mechanism cluster_0 This compound Mediated AR Degradation cluster_1 Ternary Complex Formation ARD266 This compound AR Androgen Receptor (AR) ARD266->AR Binds to AR VHL VHL E3 Ligase ARD266->VHL Recruits VHL Ternary_Complex AR - this compound - VHL Proteasome 26S Proteasome AR->Proteasome Enters Proteasome VHL->AR Ub Ubiquitin Ub->AR Tags AR for Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Ub Transfer Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades AR

Caption: this compound mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across multiple androgen-sensitive prostate cancer cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Degradation of Androgen Receptor by this compound
Cell LineDC50 (nM)Maximum Degradation (Dmax)Reference
LNCaP0.5>95%[4]
VCaP1.0>95%[4]
22Rv10.2>95%[4]

DC50: The concentration of this compound required to degrade 50% of the androgen receptor protein. Dmax: The maximum percentage of androgen receptor degradation observed.

Table 2: Effect of this compound on AR-Regulated Gene Expression in LNCaP Cells
Gene TargetTreatment Concentration% Reduction in mRNA LevelsReference
PSA10 nM>50%[1]
TMPRSS210 nM>50%[1]
FKBP510 nM>50%[1]

Cells were treated with this compound for 24 hours.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound.

Cell Culture
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Western Blot Analysis for AR Degradation

This protocol outlines the steps to assess the levels of AR protein in prostate cancer cells following treatment with this compound.

Western_Blot_Workflow start Start: Seed Prostate Cancer Cells treatment Treat cells with varying concentrations of this compound start->treatment lysis Lyse cells to extract proteins treatment->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by size using SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_ab Incubate with primary antibody (anti-AR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence (ECL) secondary_ab->detection analysis Analyze band intensity to quantify AR levels detection->analysis end End: Determine AR Degradation analysis->end qPCR_Workflow start Start: Treat Cells with this compound rna_extraction Extract total RNA start->rna_extraction cdna_synthesis Reverse transcribe RNA to cDNA rna_extraction->cdna_synthesis qpcr_setup Set up qPCR reaction with primers for target genes (PSA, TMPRSS2, FKBP5) and a reference gene cdna_synthesis->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run data_analysis Analyze Ct values and calculate relative gene expression (ΔΔCt method) qpcr_run->data_analysis end End: Determine change in mRNA levels data_analysis->end

References

Preliminary Studies of ARD-266 in Androgen-Dependent Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-266 is a potent and selective Androgen Receptor (AR) degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the AR protein, a key driver in various androgen-dependent diseases, most notably prostate cancer. This document provides a comprehensive overview of the preliminary preclinical data on this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols utilized in its initial characterization. While in vitro data demonstrate high potency, information regarding the in vivo efficacy and pharmacokinetic profile of this compound remains limited in publicly available literature.

Introduction

The Androgen Receptor (AR) is a crucial therapeutic target in androgen-dependent diseases.[1] Traditional therapies often involve androgen deprivation or AR antagonism. However, resistance mechanisms, such as AR mutations and overexpression, can limit the efficacy of these approaches. PROTACs offer an alternative therapeutic strategy by inducing the degradation of the target protein rather than merely inhibiting it.

This compound is a heterobifunctional molecule designed to simultaneously bind to the AR and the VHL E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[3] This approach has the potential to overcome resistance mechanisms associated with traditional AR inhibitors.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex with the Androgen Receptor and the VHL E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels and subsequent downregulation of AR-dependent signaling pathways.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD266 This compound ARD266_bound This compound AR Androgen Receptor (AR) AR_bound AR VHL VHL E3 Ligase VHL_bound VHL AR_bound->ARD266_bound polyUb_AR Polyubiquitinated AR VHL_bound->ARD266_bound Ub Ubiquitin VHL_bound->Ub Recruitment Ub->polyUb_AR Polyubiquitination Proteasome 26S Proteasome polyUb_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy Data

This compound has demonstrated high potency in degrading AR in various androgen-dependent prostate cancer cell lines.

Cell LineDC50 (nM)Dmax (% AR Degradation)Reference
LNCaP0.5>95%[4]
VCaP1>95%[4]
22Rv10.2>95%[4]
Table 1: In vitro degradation potency of this compound in prostate cancer cell lines.
ParameterValueCell LineReference
IC50 (Cell Viability)6 nMLNCaP[4]
AR mRNA Reduction (>50%)at 10 nMLNCaP[2]
Near-complete AR Eliminationwithin 6 hoursLNCaP[2]
Table 2: Functional effects of this compound in LNCaP cells.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for this compound.[5]

Cell Culture

LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for AR Degradation
  • Cell Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated times.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction: Cells are treated as described above. Total RNA is extracted using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • qRT-PCR: qRT-PCR is performed using a SYBR Green master mix and gene-specific primers for AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

cluster_0 In Vitro Evaluation Workflow cluster_1 Endpoint Assays start Start cell_culture Cell Line Culture (LNCaP, VCaP, 22Rv1) start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment western_blot Western Blot (AR Protein Levels) treatment->western_blot q_pcr qRT-PCR (AR-regulated Gene Expression) treatment->q_pcr viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis (DC50, IC50, Gene Expression Fold Change) western_blot->data_analysis q_pcr->data_analysis viability_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for in vitro evaluation of this compound.

In Vivo Studies

As of the latest available information, there is a notable lack of publicly accessible in vivo efficacy and pharmacokinetic data for this compound. While other AR PROTACs have demonstrated in vivo activity in xenograft models, specific data for this compound has not been reported.[6][7] It has been suggested that VHL-based AR degraders may have limitations in oral bioavailability, which could impact their in vivo development.[8]

Conclusion

This compound is a highly potent Androgen Receptor degrader in vitro, effectively reducing AR protein levels and downregulating AR-mediated gene expression in prostate cancer cell lines. Its nanomolar potency highlights the promise of the PROTAC approach for targeting the Androgen Receptor. However, the lack of in vivo data represents a significant gap in its preclinical characterization. Further studies are required to assess the pharmacokinetic properties, in vivo efficacy, and safety profile of this compound to determine its potential as a therapeutic agent for androgen-dependent diseases.

References

The Pivotal Role of the Linker in ARD-266 Ternary Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-266, a potent Proteolysis Targeting Chimera (PROTAC), effectively degrades the Androgen Receptor (AR) by inducing the formation of a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key and often underappreciated component of this compound is its linker, which bridges the AR-binding and VHL-binding moieties. This technical guide delves into the critical role of the linker in the formation and stability of the this compound ternary complex, providing a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways. Notably, this compound demonstrates that a PROTAC can achieve high degradation potency even with a VHL ligand that exhibits weak binary binding affinity, underscoring the linker's essential contribution to the overall stability and efficacy of the ternary complex.

Introduction to this compound and Ternary Complex Formation

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

This compound is a highly potent PROTAC that targets the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2] It functions by simultaneously binding to AR and the VHL E3 ligase, thereby forming a POI-PROTAC-E3 ligase ternary complex. This proximity induces the VHL ligase to ubiquitinate the AR, marking it for degradation by the proteasome. A remarkable feature of this compound's design is the use of a VHL E3 ligase ligand with a relatively weak binding affinity, yet it still achieves potent AR degradation.[1][3] This highlights the crucial role of the linker in stabilizing the ternary complex and ensuring efficient protein degradation.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not merely a passive connector; it plays a multifaceted role in determining the overall efficacy of the molecule. Its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex. In the case of this compound, the linker is instrumental in orienting the AR and VHL proteins in a conformation that is favorable for ubiquitination. While specific biophysical data on the this compound ternary complex, such as cooperativity values, are not extensively detailed in the primary literature, the high degradation potency of the molecule allows for inferences about the linker's effectiveness.

The formation of the ternary complex is a critical step in the mechanism of action for PROTACs.[4] The stability of this complex is influenced by the intrinsic binding affinities of the warhead for the target protein and the E3 ligase ligand for the E3 ligase, as well as by the protein-protein interactions between the target and the E3 ligase, which are mediated by the PROTAC.

Quantitative Data on this compound and its Components

The following tables summarize the key quantitative data available for this compound and its constituent parts, primarily sourced from the foundational publication by Han et al. in the Journal of Medicinal Chemistry (2019).

Compound Description Parameter Value Cell Lines Reference
This compoundAndrogen Receptor PROTACDC500.2-1 nMLNCaP, VCaP, 22Rv1[1][5]
This compoundAndrogen Receptor PROTACAR Protein Reduction>95%LNCaP, VCaP, 22Rv1[1][5]
VHL Ligand used in this compoundWeak affinity VHL binderKi2-3 µMN/A[6]
This compoundAndrogen Receptor PROTACRecommended Cellular Concentration10-100 nMVarious[5]

DC50: Concentration for 50% degradation of the target protein. Ki: Inhibition constant, indicating binding affinity.

Signaling Pathways and Experimental Workflows

To understand the context in which this compound operates and how its activity is measured, it is essential to visualize the relevant signaling pathways and experimental workflows.

Androgen Receptor Signaling Pathway and this compound Intervention

The diagram below illustrates the canonical Androgen Receptor signaling pathway and the point of intervention by this compound.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds AR AR Ternary_Complex AR-ARD-266-VHL Ternary Complex AR->Ternary_Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR-HSP->AR HSP Dissociation This compound This compound This compound->Ternary_Complex VHL_E3 VHL E3 Ligase VHL_E3->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Degradation ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Initiates

Caption: this compound intercepts cytoplasmic AR, forming a ternary complex with VHL E3 ligase, leading to ubiquitination and proteasomal degradation of AR, thereby inhibiting downstream gene transcription.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the typical experimental workflow used to characterize the efficacy of this compound.

Experimental_Workflow Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Data Analysis (Quantification of AR levels, Calculation of DC50) Detection->Data_Analysis

Caption: A standard workflow for evaluating this compound-mediated AR degradation in prostate cancer cell lines.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in a click chemistry reaction to connect the AR-binding and VHL-binding moieties via the linker. A key intermediate is a VHL ligand-linker conjugate containing an alkyne group, which reacts with an azide-functionalized AR ligand.[2]

General Procedure:

  • Synthesis of the AR-binding moiety with an azide handle: The AR antagonist is chemically modified to incorporate an azide group at a position that does not interfere with its binding to the AR.

  • Synthesis of the VHL ligand-linker conjugate: The weak-affinity VHL ligand is synthesized and coupled to a linker precursor that contains a terminal alkyne group.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized AR ligand and the alkyne-functionalized VHL ligand-linker are reacted in the presence of a copper(I) catalyst to form the final this compound PROTAC molecule with a triazole ring within the linker.

Cell Culture and Treatment
  • Cell Lines: AR-positive human prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1 are commonly used.[5]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods (e.g., 1 to 24 hours).[2]

Western Blotting for AR Degradation

Western blotting is the primary method used to quantify the extent of AR degradation.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the Androgen Receptor. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.

Biophysical Assays for Ternary Complex Characterization (General Protocols)
  • Surface Plasmon Resonance (SPR):

    • One of the proteins (e.g., VHL) is immobilized on a sensor chip.

    • The PROTAC is injected over the surface to measure the binary interaction.

    • A pre-incubated mixture of the PROTAC and the second protein (AR) is then injected to measure the formation and dissociation of the ternary complex.

    • Kinetic parameters (kon, koff) and binding affinity (KD) are determined.

  • Isothermal Titration Calorimetry (ITC):

    • One protein (e.g., VHL) is placed in the sample cell.

    • The PROTAC is titrated into the cell, and the heat change upon binding is measured to determine the binary binding affinity.

    • To measure ternary complex formation, the E3 ligase is saturated with the PROTAC, and this complex is then titrated with the target protein (AR). The resulting thermogram provides information on the thermodynamics of the ternary complex formation.

Conclusion

The linker of this compound plays a pivotal, albeit not fully quantitatively characterized, role in its remarkable efficacy as an Androgen Receptor degrader. Its structure and composition are finely tuned to facilitate the formation of a stable and productive AR-ARD-266-VHL ternary complex, even when one of the binary interactions is weak. This design principle has significant implications for the broader field of PROTAC development, suggesting that linker optimization can be a powerful strategy to achieve potent degradation of challenging targets. Future studies involving detailed biophysical characterization of the this compound ternary complex will undoubtedly provide deeper insights into the precise molecular interactions governed by the linker and further guide the rational design of next-generation PROTACs.

References

Methodological & Application

Application Notes and Protocols for ARD-266 in VCaP Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-266 is a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This mechanism offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor progression.[3][4] The VCaP (Vertebral-Cancer of the Prostate) cell line, derived from a vertebral bone metastasis of hormone-refractory prostate cancer, serves as a critical in vitro model for studying CRPC as it expresses high levels of AR.[5]

These application notes provide detailed protocols for utilizing this compound in VCaP cell culture experiments, including assessing its efficacy in AR degradation and its impact on downstream AR signaling.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system to specifically eliminate the Androgen Receptor. The molecule consists of three key components: a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the 26S proteasome. This degradation of the AR protein effectively shuts down androgen-driven signaling pathways that are crucial for the growth of prostate cancer cells.

ARD266_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR VHL VHL E3 Ligase This compound->VHL Recruits VHL AR_Ub Ubiquitinated AR VHL->AR_Ub Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome AR_Ub->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of this compound-mediated Androgen Receptor degradation.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in prostate cancer cell lines, with a focus on VCaP cells.

Table 1: In Vitro Degradation Efficiency of this compound

Cell LineDC50 (nM)Maximum Degradation (Dmax)Reference(s)
VCaP 1 >95% [6][7]
LNCaP0.5>95%[6]
22Rv10.2>95%[6]

DC50: The concentration of the compound required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Effect of this compound on AR Protein Levels in VCaP Cells

Treatment ConcentrationTreatment DurationAR Protein ReductionReference(s)
30 nM6 hours>95%[6]
100 nM3 hoursEffective reduction[1]
100 nM6 hoursNear-complete elimination[1]

Table 3: Effect of this compound on AR-Regulated Gene Expression in LNCaP Cells (as a reference for AR signaling)

Gene TargetConcentration for >50% mRNA ReductionReference(s)
PSA10 nM[1]
TMPRSS210 nM[1]
FKBP510 nM[1]

Experimental Protocols

VCaP Cell Culture

VCaP cells are known to be slow-growing and require specific culture conditions.[5]

Materials:

  • VCaP cells (e.g., ATCC® CRL-2876™)

  • DMEM:Ham's F12 (1:1) medium

  • Fetal Bovine Serum (FBS)

  • 2mM L-Glutamine

  • Trypsin-EDTA (0.05%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

Protocol:

  • Culture VCaP cells in DMEM:Ham's F12 (1:1) medium supplemented with 10% FBS and 2mM L-Glutamine.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • VCaP cells can take up to 48 hours to attach after thawing or subculturing. The doubling time is approximately 5-6 days.[5]

  • For subculturing, split sub-confluent cultures (70-80%) at a ratio of 1:2.[5]

  • Wash the cells with PBS, then add Trypsin-EDTA and incubate until cells detach (usually 5-15 minutes).

  • Neutralize the trypsin with serum-containing medium, centrifuge the cells gently, and resuspend in fresh medium for plating.

  • Note: Do not discard floating cells as they are part of the culture. Gently centrifuge and add them back to the adherent population.[5]

This compound Treatment of VCaP Cells

Materials:

  • This compound (stored as a stock solution in DMSO at -20°C or -80°C)[1][2]

  • Cultured VCaP cells

  • Cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C for up to a year or -80°C for up to two years.[1]

  • On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 nM to 100 nM).

  • Seed VCaP cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 12-well plates for RNA extraction).

  • Allow the cells to adhere and grow to the desired confluency (typically 50-70%).

  • Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubate the cells for the desired time period (e.g., 3, 6, 12, 24 hours).

Experimental_Workflow_Treatment cluster_workflow This compound Treatment Workflow start Start: VCaP Cell Culture seed_cells Seed VCaP cells in multi-well plates start->seed_cells cell_adhesion Allow cells to adhere and grow (50-70% confluency) seed_cells->cell_adhesion prepare_drug Prepare this compound dilutions in media (and DMSO vehicle control) cell_adhesion->prepare_drug treat_cells Replace media with this compound or vehicle control prepare_drug->treat_cells incubation Incubate for desired duration (e.g., 3-24h) treat_cells->incubation harvest Harvest cells for downstream analysis incubation->harvest

Figure 2: General workflow for this compound treatment of VCaP cells.
Western Blotting for AR Degradation

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Protocol:

  • Following this compound treatment, harvest the VCaP cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Assess the RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green-based master mix and primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Run the PCR reaction on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Troubleshooting

  • Slow VCaP cell growth: This is characteristic of the cell line. Ensure optimal culture conditions and be patient. Initial cultures may benefit from smaller T-25 flasks.[5]

  • High cell death: VCaP cells can be sensitive. Handle them gently during subculturing. Ensure the DMSO concentration in the final culture medium is low (typically ≤ 0.1%).

  • No AR degradation:

    • Confirm the activity of this compound.

    • Ensure the proteasome is active in the cells. As a control, co-treatment with a proteasome inhibitor like MG-132 should block this compound-mediated degradation.[4]

    • Verify the presence of VHL E3 ligase in VCaP cells.

Conclusion

This compound is a highly effective degrader of the Androgen Receptor in VCaP cells, offering a valuable tool for studying AR signaling and its inhibition in a CRPC context. The protocols outlined above provide a framework for researchers to investigate the cellular effects of this compound and to assess its potential as a therapeutic agent. Careful adherence to the specific culture requirements of VCaP cells is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols: ARD-266 Treatment for Maximal Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ARD-266 is a potent, small-molecule PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound simultaneously binds to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3] This mechanism of action makes this compound a valuable tool for studying the effects of AR downregulation in prostate cancer and other androgen-driven diseases. These application notes provide a summary of the time course for maximal AR degradation and detailed protocols for its experimental validation.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the Androgen Receptor. The molecule consists of three key components: a ligand that binds to the AR, a linker, and a ligand that recruits the VHL E3 ligase complex.[2] Upon introduction into the cellular environment, this compound forms a ternary complex with the AR and the VHL E3 ligase. This proximity induces the E3 ligase to tag the AR with ubiquitin molecules. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, resulting in a rapid and efficient reduction of total AR protein levels.

ARD266_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation ARD266 This compound Ternary_Complex This compound : AR : VHL Ternary Complex ARD266->Ternary_Complex Binds to AR and VHL AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitin Tagging Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound-mediated AR degradation.

Time Course for Maximal AR Degradation

This compound induces rapid and sustained degradation of the Androgen Receptor in various prostate cancer cell lines. The maximal effect is typically observed within a few hours of treatment. The table below summarizes the key data points for the time course of AR degradation.

Cell LineThis compound ConcentrationTime PointAR Degradation (%)Reference
LNCaP100 nM3 hoursSignificant reduction[2]
LNCaP100 nM6 hoursNear-complete elimination (>95%)[2][5]
VCaP100 nM6 hours>95%[5]
22Rv1Not SpecifiedNot SpecifiedEffective degradation (DC50 0.2-1 nM)[6]

Experimental Workflow for Assessing AR Degradation

The following diagram outlines the general workflow for treating prostate cancer cells with this compound and subsequently measuring the extent of Androgen Receptor degradation via Western blotting.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. This compound Treatment cluster_protein_analysis 3. Protein Analysis cluster_data_analysis 4. Data Analysis Seed_Cells Seed LNCaP, VCaP, or 22Rv1 cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells for desired time points (e.g., 0, 1, 3, 6, 12, 24h) Incubate_24h->Treat_Cells Prepare_ARD266 Prepare this compound dilutions Prepare_ARD266->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Perform SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Transfer to membrane (Western Blot) SDS_PAGE->Western_Blot Antibody_Incubation Incubate with primary (anti-AR) and secondary antibodies Western_Blot->Antibody_Incubation Detect_Signal Detect chemiluminescent signal Antibody_Incubation->Detect_Signal Quantify_Bands Quantify band intensity Detect_Signal->Quantify_Bands Normalize_Data Normalize to loading control (e.g., GAPDH) Quantify_Bands->Normalize_Data Plot_Results Plot % AR degradation vs. time Normalize_Data->Plot_Results

Caption: Experimental workflow for this compound treatment and analysis.

Experimental Protocols

Cell Culture

a. LNCaP Cell Line

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the medium and wash the cells with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 4-5 volumes of complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate at a seeding density of 1-2 x 10^4 cells/cm².

b. VCaP Cell Line

  • Growth Medium: DMEM supplemented with 10% FBS, 1% L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Follow the same general procedure as for LNCaP cells, adjusting trypsinization time as needed based on cell detachment.

c. 22Rv1 Cell Line

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 1% L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Follow the same general procedure as for LNCaP cells.

This compound Preparation
  • Reconstitution: this compound is typically supplied as a solid. Prepare a stock solution by dissolving the compound in DMSO to a concentration of 10 mM.[7] Sonication may be required to fully dissolve the compound.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound in the appropriate cell culture medium to the desired final concentrations.

Western Blotting for Androgen Receptor Quantification
  • Cell Lysis:

    • After treatment with this compound for the desired time points, place the cell culture plates on ice.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., anti-AR antibody, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the AR band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.

Conclusion

This compound is a highly effective PROTAC degrader of the Androgen Receptor, achieving maximal degradation within 6 hours of treatment in sensitive prostate cancer cell lines. The provided protocols offer a framework for researchers to independently verify and explore the kinetics and efficacy of this compound in their specific experimental systems. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of targeted protein degradation.

References

Preparing ARD-266 Stock and Working Solutions: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] This application note provides detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for both in vitro and in vivo experimental models. The methodologies outlined herein are intended to ensure consistent and reproducible results in studies investigating AR-dependent processes, particularly in the context of prostate cancer research.

Properties of this compound

This compound is a synthetic organic molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate the Androgen Receptor.[1][2][3] Its bifunctional nature allows it to simultaneously bind to the AR protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 915.51 g/mol [1][2]
CAS Number 2666951-70-6[1][2][5]
Appearance White to off-white solid[1]
Purity >98% (typical)[5]

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock.

Table 2: Solubility and Storage of this compound

ParameterRecommendationReference
Solvent Dimethyl sulfoxide (DMSO), newly opened[1]
Maximum Solubility 100 mg/mL (109.23 mM) in DMSO[1]
Stock Solution Storage Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[1]
Powder Storage Store at -20°C for up to 3 years.[1][2]
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous/molecular sieve-dried DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 9.16 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath until the solution is clear.[2]

    • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Preparation of Working Concentrations

The preparation of working solutions will depend on the specific application, whether for cell-based assays or for administration in animal models.

In Vitro Working Concentrations

For cell culture experiments, this compound is typically used in the nanomolar range. The stock solution is diluted in the appropriate cell culture medium to achieve the desired final concentration.

Table 3: Recommended In Vitro Working Concentrations for this compound

Cell LineApplicationRecommended Concentration RangeDC50Reference
LNCaP AR Degradation10 - 100 nM0.2 - 1 nM[1][5]
VCaP AR Degradation10 - 100 nM0.2 - 1 nM[1][5]
22Rv1 AR Degradation10 - 100 nM0.2 - 1 nM[1][5]
Protocol 3.1.1: Serial Dilution for In Vitro Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile complete cell culture medium appropriate for the cell line

    • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Procedure:

    • Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the final desired concentrations.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 100 nM working solution in 1 mL of medium, add 0.1 µL of a 1 mM intermediate dilution (prepared from the 10 mM stock) to 999.9 µL of cell culture medium.

    • Add the this compound working solutions to the cells and incubate for the desired time period (e.g., 1-24 hours for AR degradation).[1]

In Vivo Working Concentrations

For animal studies, this compound requires a specific formulation to ensure its solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

Table 4: Recommended In Vivo Formulation for this compound

ComponentPercentage
DMSO 10%
PEG300 40%
Tween-80 5%
Saline 45%
This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.[6]
Protocol 3.2.1: Preparation of this compound Formulation for Animal Dosing
  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

  • Procedure:

    • Calculate the total volume of the formulation needed based on the number of animals and the dosage. It is recommended to prepare a slight excess.

    • Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).

    • In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition: a. Add the required volume of the this compound DMSO stock. b. Add 40% of the final volume as PEG300 and mix thoroughly. c. Add 5% of the final volume as Tween-80 and mix thoroughly. d. Add 45% of the final volume as saline to reach the final desired volume and mix until a clear solution is formed.

    • The final working solution should be prepared fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

Androgen Receptor Degradation Assay via Western Blot

This protocol describes the assessment of AR protein degradation in prostate cancer cell lines following treatment with this compound.

Cell Culture:

  • LNCaP, VCaP, and 22Rv1 cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[7][8][9] Adherence to specific cell line culture protocols is crucial for optimal results.[7][8][9][10][11][12][13][14][15][16][17][18][19]

Protocol 4.1.1: Western Blot for AR Degradation

  • Cell Seeding: Seed LNCaP, VCaP, or 22Rv1 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of prostate cancer cells.

Protocol 4.2.1: MTT Assay

  • Cell Seeding: Seed LNCaP, VCaP, or 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[20][21][22][23][24]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[20][21][22][23][24]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced Androgen Receptor degradation.

Experimental Workflow for AR Degradation Analysis

Western_Blot_Workflow start Start seed_cells Seed Prostate Cancer Cells (LNCaP, VCaP, or 22Rv1) start->seed_cells treat_cells Treat with this compound (Various Concentrations and Time Points) seed_cells->treat_cells cell_lysis Cell Lysis and Protein Extraction treat_cells->cell_lysis quantify Protein Quantification (BCA Assay) cell_lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end MTT_Workflow start Start seed_cells Seed Prostate Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Crystal Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals (DMSO) incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability end End calculate_viability->end

References

Assessing ARD-266-Induced Gene Expression Changes by qPCR

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) that specifically targets the Androgen Receptor (AR) for degradation.[1][2][3][4] As a bifunctional molecule, this compound recruits the VHL E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5] This targeted degradation of the AR protein has been shown to be highly effective in androgen receptor-positive prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1, with DC50 values in the nanomolar range (0.2-1 nM).[1][4][6][7] The degradation of the AR protein leads to a significant reduction in the expression of AR-regulated genes.[1][6][8] This application note provides a detailed protocol for assessing the impact of this compound on the expression of key AR target genes using quantitative polymerase chain reaction (qPCR).

Principle of the Assay

This protocol outlines a method to quantify the changes in messenger RNA (mRNA) levels of specific Androgen Receptor (AR) target genes in prostate cancer cells following treatment with this compound. The workflow involves cell culture and treatment, RNA extraction, reverse transcription of RNA to complementary DNA (cDNA), and finally, quantitative PCR (qPCR) to measure the relative abundance of target gene transcripts.

Key this compound Characteristics:

PropertyDescription
Mechanism of Action PROTAC Degrader of the Androgen Receptor (AR)[9]
E3 Ligase Recruited von Hippel-Lindau (VHL)[1][2][3]
Cellular Potency (DC50) 0.2-1 nM in LNCaP, VCaP, and 22Rv1 cells[1][4][6][7]
Effect on Gene Expression Suppresses the expression of AR-regulated genes[1][6][8]

Signaling Pathway of this compound Action

ARD266_Pathway cluster_0 Cellular Environment ARD266 This compound TernaryComplex AR-ARD266-VHL Ternary Complex ARD266->TernaryComplex Binds AR Androgen Receptor (AR) AR->TernaryComplex ARE Androgen Response Element (ARE) AR->ARE Binds to VHL VHL E3 Ligase Complex VHL->TernaryComplex PolyUb_AR Poly-ubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome Proteasome PolyUb_AR->Proteasome Targeting Proteasome->DegradedAR Degradation DNA DNA mRNA Target Gene mRNA (e.g., PSA, TMPRSS2, FKBP5) ARE->mRNA Promotes Transcription qPCR_Workflow cluster_workflow Experimental Protocol CellCulture 1. Cell Culture (e.g., LNCaP cells) Treatment 2. Treatment (this compound or Vehicle) CellCulture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction RNA_QC 4. RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC RT 5. Reverse Transcription (RNA to cDNA) RNA_QC->RT qPCR 6. qPCR with Gene-Specific Primers RT->qPCR DataAnalysis 7. Data Analysis (ΔΔCt Method) qPCR->DataAnalysis

References

Mass Spectrometry Analysis of ARD-266-Induced Proteomic Changes in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer progression.[1][2][3] Therapeutic strategies targeting AR have been a cornerstone of prostate cancer treatment; however, resistance often emerges.[1][2] A promising new therapeutic modality is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein.[4][5][6] ARD-266 is a potent PROTAC that specifically targets the AR for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This mechanism leads to the ubiquitination and subsequent degradation of the AR by the proteasome.[4][5] Understanding the global proteomic changes induced by this compound is crucial for elucidating its full therapeutic potential and identifying novel biomarkers of response. This application note provides a detailed protocol for the quantitative proteomic analysis of prostate cancer cells treated with this compound using tandem mass tag (TMT) labeling and liquid chromatography-mass spectrometry (LC-MS/MS).

Principle of the Method

This protocol outlines a bottom-up proteomics workflow to identify and quantify changes in protein abundance in response to this compound treatment. Prostate cancer cells are treated with either DMSO (vehicle control) or this compound. Following treatment, cells are lysed, and the extracted proteins are digested into peptides. The resulting peptides from each condition are then labeled with isobaric tandem mass tags (TMTs), allowing for the multiplexed analysis of multiple samples in a single LC-MS/MS experiment.[7][8][9] The labeled peptides are combined, fractionated, and then analyzed by LC-MS/MS. The relative abundance of proteins between the different treatment conditions is determined by comparing the intensities of the reporter ions generated from the TMT tags during MS/MS fragmentation.

Data Presentation

The following tables summarize hypothetical quantitative proteomics data from a study comparing LNCaP prostate cancer cells treated with DMSO (control) versus 10 nM this compound for 24 hours. Data was generated using a TMT-based quantitative proteomics workflow and analyzed using MaxQuant.[10][11][12][13]

Table 1: Down-regulated Proteins of Significance Following this compound Treatment

ProteinGeneFold Change (this compound/DMSO)p-valueFunction
Androgen ReceptorAR-15.2< 0.001Ligand-activated transcription factor, key driver of prostate cancer.
Prostate-Specific AntigenKLK3-10.8< 0.001AR target gene, biomarker for prostate cancer.
Transmembrane Protease, Serine 2TMPRSS2-8.5< 0.001AR target gene, involved in prostate cancer progression.
FK506-Binding Protein 5FKBP5-7.2< 0.001AR target gene, involved in stress response and hormone signaling.
Cam-kinase like 1CAMK1-4.1< 0.01Involved in cell signaling pathways.
Stearoyl-CoA DesaturaseSCD-3.5< 0.01Enzyme involved in fatty acid metabolism, regulated by AR.

Table 2: Up-regulated Proteins of Significance Following this compound Treatment

ProteinGeneFold Change (this compound/DMSO)p-valueFunction
Ubiquitin-40S ribosomal protein S27aRPS27A2.1< 0.05Component of the ubiquitin-proteasome system.
Proteasome subunit alpha type-1PSMA11.8< 0.05Component of the 20S proteasome core complex.
Heat Shock Protein 70HSPA1A2.5< 0.05Chaperone protein, involved in cellular stress response.
Heme Oxygenase 1HMOX13.2< 0.01Enzyme involved in oxidative stress response.

Experimental Protocols

Cell Culture and Treatment
  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with either 0.1% DMSO (vehicle control) or 10 nM this compound for 24 hours. Perform each treatment in triplicate.

Cell Lysis and Protein Extraction[14][15][16]
  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1x protease and phosphatase inhibitor cocktail) to each dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate on ice for 3 cycles of 15 seconds on and 30 seconds off at 20% amplitude to shear DNA and ensure complete lysis.[14]

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the soluble protein fraction to a new tube.

  • Determine the protein concentration using a Bradford or BCA protein assay.

Protein Digestion[17][18][19][20]
  • Take 100 µg of protein from each sample and adjust the volume to 100 µL with lysis buffer.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.

  • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Dilute the samples 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with gentle agitation.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge.

Tandem Mass Tag (TMT) Labeling[7][8][21][22]
  • Resuspend the dried peptides in 100 µL of 100 mM triethylammonium bicarbonate (TEAB).

  • Add the respective TMTpro 16plex label reagent (dissolved in anhydrous acetonitrile) to each sample.

  • Incubate the reaction for 1 hour at room temperature.

  • Quench the labeling reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.

  • Combine all labeled samples in a new microcentrifuge tube.

  • Desalt the pooled sample using a C18 cartridge and dry in a vacuum centrifuge.

High-pH Reversed-Phase Fractionation
  • Resuspend the TMT-labeled peptide mixture in 100 µL of mobile phase A (20 mM ammonium formate, pH 10).

  • Inject the sample onto a high-pH reversed-phase column.

  • Elute the peptides using a gradient of increasing acetonitrile concentration.

  • Collect fractions at one-minute intervals.

  • Concatenate the fractions into a final set of 12-24 fractions.

  • Dry the fractions in a vacuum centrifuge.

LC-MS/MS Analysis[23][24][25][26][27]
  • Resuspend each peptide fraction in 20 µL of mobile phase A (0.1% formic acid in water).

  • Inject 2 µL of each fraction onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 480).

  • Separate the peptides on a C18 analytical column using a gradient of mobile phase B (0.1% formic acid in 80% acetonitrile).

  • Acquire data in a data-dependent acquisition (DDA) mode.

  • Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the top 20 most intense precursor ions.

  • Use higher-energy collisional dissociation (HCD) for fragmentation.

Data Analysis[10][11][13][28]
  • Process the raw mass spectrometry data using a software platform such as MaxQuant.

  • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Set search parameters to include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and TMT labeling of lysine and N-termini as variable modifications.

  • Use the reporter ion intensities from the TMT tags for protein quantification.

  • Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.

Visualizations

ARD_266_Mechanism_of_Action cluster_cell Cell ARD266 This compound TernaryComplex AR-ARD-266-VHL Ternary Complex ARD266->TernaryComplex Binds AR Androgen Receptor (AR) AR->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited PolyUb_AR Poly-ubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted for Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades

Caption: Mechanism of this compound induced AR degradation.

Experimental_Workflow start Prostate Cancer Cells (e.g., LNCaP) treatment Treatment: - DMSO (Control) - this compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Reduction, Alkylation & Tryptic Digestion lysis->digestion labeling TMT Labeling digestion->labeling pooling Sample Pooling & Desalting labeling->pooling fractionation High-pH Reversed-Phase Fractionation pooling->fractionation lcms LC-MS/MS Analysis fractionation->lcms data_analysis Data Analysis (MaxQuant) lcms->data_analysis end Protein Identification & Quantification data_analysis->end

Caption: Quantitative proteomics experimental workflow.

Caption: Androgen receptor signaling pathway and this compound inhibition.

References

Application Notes and Protocols for In Vivo Experimental Design Using ARD-266 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and use of ARD-266, a potent and selective Androgen Receptor (AR) PROTAC degrader, in mouse models of prostate cancer. The protocols outlined below are based on established methodologies for similar compounds and publicly available data on this compound.

Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor. It functions as a Proteolysis Targeting Chimera (PROTAC) by simultaneously binding to the AR protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.[3] Consequently, this compound effectively reduces intracellular AR protein levels, leading to the suppression of AR-regulated gene expression and inhibition of tumor growth in AR-dependent prostate cancer models.[1][4][5]

Signaling Pathway of this compound Action

ARD266_Mechanism_of_Action cluster_cell Tumor Cell ARD266 This compound Ternary_Complex Ternary Complex (AR-ARD266-VHL) ARD266->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds Proteasome Proteasome AR->Proteasome Targeted for Degradation AR_Signaling AR Signaling & Gene Transcription AR->AR_Signaling Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->AR Ubiquitination Ternary_Complex->AR_Signaling Inhibits Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Tumor_Growth Tumor Growth AR_Signaling->Tumor_Growth Drives

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various prostate cancer cell lines. While specific in vivo tumor growth inhibition percentages for this compound are not detailed in the primary publication, related compounds from the same research group have demonstrated significant tumor growth inhibition in xenograft models.

Table 1: In Vitro Degradation Concentration (DC50) of this compound

Cell LineDC50 (nM)Reference
LNCaP0.2 - 1[1][5]
VCaP0.2 - 1[1][5]
22Rv10.2 - 1[1][5]

Table 2: In Vitro Maximum Degradation (Dmax) of this compound

Cell LineDmax (%)Concentration (nM)Time (hours)Reference
LNCaP>95106[5]
VCaP>95106[5]

Experimental Protocols

General Experimental Workflow

experimental_workflow Cell_Culture 1. Cell Culture (LNCaP or VCaP) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. This compound Administration Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Excision, Western Blot, etc.) Data_Collection->Endpoint

Caption: General workflow for in vivo efficacy studies.

Detailed Methodologies

LNCaP and VCaP Xenograft Mouse Models

This protocol describes the establishment of subcutaneous xenograft models using LNCaP or VCaP human prostate cancer cell lines in immunodeficient mice.

Materials:

  • LNCaP or VCaP cells

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Male immunodeficient mice (e.g., SCID or NOD/SCID), 6-8 weeks old

  • Sterile PBS, syringes, and needles (27-30 gauge)

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture LNCaP or VCaP cells according to standard protocols. Harvest cells during the exponential growth phase. Resuspend the cells in sterile, serum-free culture medium or PBS at a concentration of 2 x 107 cells/mL.

  • Cell/Matrigel Mixture: On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1 x 107 cells per 100 µL. Keep the mixture on ice to prevent premature polymerization of the Matrigel.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane or another approved anesthetic.

    • Shave and sterilize the injection site on the flank of the mouse.

    • Using a 27- or 30-gauge needle, subcutaneously inject 100 µL of the cell/Matrigel suspension into the flank.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration

This protocol provides a general guideline for the formulation and administration of this compound for in vivo studies. The optimal formulation and route of administration may require further optimization.

Materials:

  • This compound powder

  • Vehicle components:

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl) or PBS

  • Sterile vials and syringes for formulation and administration

  • Oral gavage needles or appropriate needles for injection

Formulation (Example for Intraperitoneal Injection or Oral Gavage):

A common vehicle for similar compounds consists of:

  • 5-10% DMSO

  • 30-40% PEG300

  • 5% Tween 80

  • 45-60% Saline or PBS

Procedure:

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound powder.

    • In a sterile vial, dissolve the this compound in DMSO first.

    • Sequentially add PEG300, Tween 80, and finally the saline or PBS, vortexing or sonicating gently between each addition to ensure a clear solution.

    • Prepare the formulation fresh daily.

  • Administration:

    • The route of administration for VHL-based PROTACs like this compound is often intraperitoneal (IP) injection due to potentially poor oral bioavailability. However, the specific route for this compound in published studies is not detailed. Oral gavage (PO) could also be investigated.

    • Dosing schedules for similar compounds are often once daily (QD).

    • The volume of administration should be based on the mouse's body weight (e.g., 100 µL for a 20 g mouse).

In Vivo Efficacy Assessment

This protocol outlines the procedures for assessing the anti-tumor efficacy of this compound in established xenograft models.

Procedure:

  • Treatment Initiation: Begin treatment when tumors have reached the predetermined size and mice have been randomized into groups.

  • Data Collection:

    • Administer this compound or vehicle control according to the predetermined schedule and route.

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Tissue Collection:

    • The study endpoint is typically reached when tumors in the control group reach a specified size (e.g., 1500-2000 mm³) or at a predetermined time point.

    • At the endpoint, euthanize the mice according to approved institutional protocols.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).

  • Data Analysis:

    • Calculate the average tumor volume for each group at each time point.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

Pharmacodynamic (PD) Analysis - Western Blot for AR Levels

This protocol describes how to assess the in vivo degradation of AR in tumor tissue following this compound treatment.

Materials:

  • Excised tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibody against Androgen Receptor

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against AR.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of AR protein in the treated versus control groups. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

References

Troubleshooting & Optimization

Troubleshooting ARD-266 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide for ARD-266 Insolubility in Cell Culture Media

This guide provides solutions for common solubility issues encountered when using this compound, a novel kinase inhibitor, in in vitro cell culture experiments. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous-based culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the creation of concentrated stock solutions.

Q2: I observed a precipitate after diluting my DMSO stock of this compound into the cell culture medium. What should I do?

A2: This is a common issue when diluting a DMSO stock into an aqueous solution.[2][3][4] The precipitate can often be redissolved by vortexing, brief sonication, or warming the solution to 37°C.[2] It is crucial to ensure the compound is fully redissolved before adding it to your cells.[2] A stepwise dilution process can also help prevent precipitation caused by rapid concentration changes.[5]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1][5] However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration without this compound) to assess any effects on your specific cells.[5]

Q4: Can I pre-mix this compound in bulk with my culture medium and store it?

A4: This is not recommended. Due to the limited aqueous solubility of this compound, it is best to prepare the final working solution fresh for each experiment. Storing this compound in aqueous media for extended periods can lead to precipitation and degradation.

Q5: Does the presence of serum in the media affect this compound solubility?

A5: Yes, the presence of serum can impact the solubility and bioavailability of small molecules.[6][7] Serum proteins, such as albumin, can bind to hydrophobic compounds, which may help keep them in solution but can also affect the free concentration of the compound available to the cells.[6][8] If you observe solubility issues, adjusting the serum concentration could be a variable to investigate.

Troubleshooting Flowchart

If you are experiencing issues with this compound precipitation, follow this troubleshooting workflow.

TroubleshootingWorkflow start Start: this compound Precipitates in Culture Media check_stock 1. Verify Stock Solution Is the 100% DMSO stock clear? start->check_stock remake_stock Stock is cloudy or has precipitate. Remake stock solution. Ensure full dissolution. check_stock->remake_stock No check_dilution 2. Review Dilution Protocol Was the dilution performed rapidly? check_stock->check_dilution Yes remake_stock->check_dilution stepwise_dilution Use stepwise dilution. Add stock to a small volume of media first, mix, then add to final volume. check_dilution->stepwise_dilution Yes check_dmso 3. Check Final DMSO % Is the final DMSO conc. > 0.5%? check_dilution->check_dmso No stepwise_dilution->check_dmso reduce_dmso High DMSO can be toxic. Prepare a more concentrated stock to lower the final volume added. check_dmso->reduce_dmso Yes check_mixing 4. Attempt to Redissolve Did you vortex/sonicate/ warm to 37°C after dilution? check_dmso->check_mixing No reduce_dmso->check_mixing apply_mixing Apply gentle mixing techniques. Vortex for 1-2 mins or use a 37°C water bath. Visually confirm dissolution. check_mixing->apply_mixing No check_serum 5. Consider Media Components Are you using low-serum or serum-free media? check_mixing->check_serum Yes apply_mixing->check_serum increase_serum Increase serum concentration (e.g., to 10%). Serum proteins may aid solubility. Test effect on experiment. check_serum->increase_serum Yes contact_support Issue Persists: Contact Technical Support check_serum->contact_support No increase_serum->contact_support

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Data Summary

The solubility of this compound has been determined in various solvents and media conditions to guide experimental design.

Solvent / MediumTemperatureSolubility (mM)Observations
DMSO25°C>100Forms a clear, stable solution.
Ethanol (100%)25°C~20Soluble, but less than DMSO.
PBS (pH 7.4)25°C<0.01Practically insoluble, forms suspension.
DMEM + 10% FBS (Final 0.1% DMSO)37°C~0.1Soluble with agitation. Stable for ~8 hrs.
Serum-Free Medium (Final 0.1% DMSO)37°C~0.02Prone to precipitation within 2-4 hrs.
Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

  • Preparation : Before opening, centrifuge the vial of this compound powder to ensure all contents are at the bottom.[1]

  • Calculation : Determine the required volume of DMSO to achieve a 50 mM concentration based on the mass of this compound provided (MW = 452.5 g/mol ).

    • Volume (L) = [Mass (g) / 452.5 ( g/mol )] / 0.050 (mol/L)

  • Dissolution : Add the calculated volume of anhydrous DMSO directly to the vial.[1]

  • Mixing : Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication or warming to 37°C for 5-10 minutes can aid dissolution if needed.[2][9]

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C for long-term stability.[1][5]

Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium (from 50 mM Stock)

  • Pre-warm Medium : Warm the required volume of complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.

  • Intermediate Dilution (Optional but Recommended) : To prevent precipitation, first perform an intermediate dilution.[5]

    • Pipette 2 µL of the 50 mM this compound stock solution into 98 µL of pre-warmed medium. This creates a 1:50 dilution, resulting in a 1 mM intermediate solution. Vortex immediately.

  • Final Dilution : Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired 50 µM concentration.

    • For example, add 50 µL of the 1 mM intermediate solution to 950 µL of medium for a final volume of 1 mL.

  • Mixing and Verification : Gently invert or pipette the final working solution to mix thoroughly. Visually inspect for any signs of precipitation. If precipitate is observed, refer to the troubleshooting guide (Q2).

  • Application : Use the freshly prepared working solution immediately for your cell-based assay.

Potential Interactions in Cell Culture Media

The hydrophobic nature of this compound can lead to interactions with various components in the culture medium, affecting its solubility and availability.

MediaInteractions cluster_media Cell Culture Medium ARD266 This compound (Hydrophobic) Serum Serum Proteins (e.g., Albumin) ARD266->Serum Binding (Increases Solubility) Cells Cell Membrane (Lipid Bilayer) ARD266->Cells Cellular Uptake (Desired Effect) Plastic Plasticware Surface ARD266->Plastic Non-specific Binding (Reduces Free Conc.) Precipitate This compound Precipitate (Inactive Aggregates) ARD266->Precipitate Aggregation (Poor Solubility)

Caption: Interactions of this compound with components in cell culture media.

References

Technical Support Center: ARD-266 Treatment & Associated Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARD-266. The following information is intended to help users avoid common pitfalls and ensure accurate experimental results, with a specific focus on mitigating the hook effect in related immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, von Hippel-Lindau (VHL) E3 ligase-based proteolysis-targeting chimera (PROTAC) designed to target the Androgen Receptor (AR).[1][2][3][4][5][6] It functions by inducing the degradation of the AR protein. This compound forms a ternary complex between the AR protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[2][3] This mechanism makes it a valuable tool for studying the effects of AR downregulation in research models, particularly in the context of prostate cancer.[1][4][7]

Q2: What is the "hook effect" and why is it relevant to my experiments with this compound?

A2: The hook effect, also known as the prozone phenomenon, is an artifact that can occur in "sandwich" immunoassays, such as ELISAs, when the concentration of the analyte (in this case, the Androgen Receptor protein) is excessively high.[8][9][10] This overabundance of the target protein can saturate both the capture and detection antibodies in the assay, preventing the formation of the antibody-analyte "sandwich".[8][10] Consequently, this leads to a paradoxically low signal, which can be misinterpreted as a low concentration of the analyte.[9][10]

When using this compound, you will likely be measuring AR protein levels to assess the compound's degradation efficacy. In your control or untreated samples, where AR levels are expected to be high, you may be at risk of encountering the hook effect, leading to an underestimation of the baseline AR concentration and an inaccurate assessment of this compound's effect.

Q3: What are the common signs of a hook effect in my Androgen Receptor (AR) ELISA?

A3: A key indicator of a hook effect is obtaining a result that is unexpectedly low, especially in samples where a high concentration of AR is anticipated (e.g., untreated prostate cancer cell lysates). If you perform a serial dilution of your sample and the calculated concentration of the diluted samples is significantly higher than the undiluted or less-diluted samples, you are likely observing a hook effect.

Troubleshooting Guide: Avoiding the Hook Effect in Androgen Receptor (AR) Sandwich ELISAs

This guide provides a systematic approach to identifying and mitigating the hook effect when quantifying AR protein levels in cell lysates, a common method for evaluating the efficacy of this compound.

Initial Observation: Unexpectedly Low AR Levels in Control Samples

If you observe lower than expected AR concentrations in your untreated or vehicle-treated control groups, consider the possibility of a hook effect. The high expression of AR in certain prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) can lead to analyte concentrations that exceed the linear range of a standard sandwich ELISA kit.[1][5][7]

Step 1: Sample Dilution Series

The most reliable method to both identify and overcome the hook effect is to perform a serial dilution of your sample.

Experimental Protocol: Sample Dilution Series for AR ELISA

  • Prepare Lysates: Prepare your cell lysates from this compound-treated and control cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This will allow for the normalization of AR levels to the total protein content.

  • Prepare Dilution Series: For a sample suspected of causing a hook effect (e.g., a high-expression control cell lysate), prepare a series of dilutions in the assay's sample diluent buffer. A recommended starting point is to prepare 1:10, 1:100, and 1:1000 dilutions.

  • Perform ELISA: Run the undiluted and diluted samples in your AR sandwich ELISA according to the manufacturer's instructions.

  • Analyze Results:

    • Calculate the AR concentration for each dilution based on the standard curve.

    • Multiply the calculated concentration by the dilution factor to determine the AR concentration in the original, undiluted sample.

    • If the back-calculated concentrations from the diluted samples are consistent and significantly higher than the concentration measured in the undiluted sample, a hook effect is confirmed.

    • The optimal dilution is the one that yields a concentration within the linear range of the assay's standard curve.

Data Presentation: Example of Hook Effect Identification

SampleDilution FactorMeasured AR Conc. (ng/mL)Back-Calculated AR Conc. (ng/mL)Hook Effect Likely?
Untreated Lysate11515Yes
Untreated Lysate1018180No
Untreated Lysate1002.5250No
Untreated Lysate10000.3300No

Note: In this example, the 1:100 and 1:1000 dilutions yield consistent back-calculated concentrations, indicating that these dilutions fall within the optimal range of the assay. The undiluted and 1:10 diluted samples show signs of a hook effect.

Step 2: Assay Protocol Modification (Two-Step ELISA)

If sample dilution is not sufficient or if you are developing your own assay, modifying the protocol from a one-step to a two-step incubation can help prevent the hook effect.[10]

Experimental Protocol: Two-Step Sandwich ELISA for AR

  • Coat Plate: Coat the microplate wells with the capture antibody against AR and block non-specific binding sites.

  • Sample Incubation: Add your samples (cell lysates) to the wells and incubate to allow the AR to bind to the capture antibody.

  • Wash Step: Wash the wells thoroughly to remove unbound proteins and other cellular components. This is a critical step that removes the excess, unbound AR that causes the hook effect.

  • Detection Antibody Incubation: Add the enzyme-conjugated detection antibody and incubate. This antibody will bind to the captured AR.

  • Final Wash and Detection: Wash the wells again to remove any unbound detection antibody, then add the substrate for color development. Measure the signal as per a standard ELISA protocol.

Visual Guides

Signaling and Assay Mechanisms

Hook_Effect_Mechanism cluster_0 Optimal Concentration cluster_1 High Concentration (Hook Effect) CaptureAb1 Capture Ab Analyte1 Androgen Receptor CaptureAb1->Analyte1 DetectionAb1 Detection Ab Analyte1->DetectionAb1 Sandwich1 Complete Sandwich DetectionAb1->Sandwich1 Signal CaptureAb2 Capture Ab (Saturated) Analyte2_1 AR CaptureAb2->Analyte2_1 Analyte2_2 AR Analyte2_3 AR NoSandwich Incomplete Sandwich Analyte2_3->NoSandwich Reduced/No Signal DetectionAb2 Detection Ab (Saturated) DetectionAb2->Analyte2_2

Caption: Mechanism of the hook effect in a sandwich ELISA.

Experimental Workflow

Dilution_Workflow start Start: Unexpectedly low AR in high-expression sample prep_lysate Prepare Cell Lysate start->prep_lysate quantify Quantify Total Protein prep_lysate->quantify dilute Prepare Serial Dilutions (e.g., 1:10, 1:100, 1:1000) quantify->dilute run_elisa Run AR Sandwich ELISA dilute->run_elisa analyze Analyze Data run_elisa->analyze decision Back-calculated concentrations consistent across dilutions? analyze->decision hook_confirmed Hook Effect Confirmed. Use optimal dilution for future experiments. decision->hook_confirmed No no_hook No Hook Effect Detected. Proceed with analysis. decision->no_hook Yes Troubleshooting_Logic q1 Are AR levels in your control samples unexpectedly low? a1_yes Potential Hook Effect q1->a1_yes Yes a1_no Proceed with data analysis. Consider other experimental factors. q1->a1_no No q2 Perform serial dilution of lysate. Do diluted samples give a higher back-calculated concentration? a1_yes->q2 a2_yes Hook Effect Confirmed q2->a2_yes Yes a2_no Hook effect is unlikely. Investigate other causes: - Reagent integrity - Assay procedure - Low AR expression in model q2->a2_no No s1 Solution: Determine optimal dilution factor and re-run samples. a2_yes->s1 s2 Alternative Solution: Use a two-step ELISA protocol. a2_yes->s2

References

Technical Support Center: Optimizing ARD-266 Concentration to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ARD-266, a potent and selective Androgen Receptor (AR) degrader. The focus is on minimizing off-target effects to ensure data integrity and therapeutic specificity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cellular assays?

A1: The recommended concentration for this compound in cellular assays is between 10-100 nM.[1][2] Effective degradation of the Androgen Receptor (AR) has been observed with DC50 values in the range of 0.2-1 nM in various prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1.[3][4][5]

Q2: What is the mechanism of action for this compound?

A2: this compound is a Proteolysis Targeting Chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Androgen Receptor.[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.[6][7]

Q3: Has the proteome-wide selectivity of this compound been established?

A3: The proteome-wide selectivity of this compound has not been fully established.[1][2] Therefore, it is crucial for researchers to perform their own off-target analysis to ensure the observed phenotypes are a direct result of AR degradation.

Q4: What are the known on-target effects of this compound?

A4: As a potent AR degrader, this compound is expected to downregulate AR-dependent signaling pathways. This includes the suppression of AR target genes such as PSA, TMPRSS2, and FKBP5.[3]

Troubleshooting Guide

Issue 1: High cell toxicity observed even at low concentrations of this compound.

  • Question: Why am I observing significant cytotoxicity in my experiments, even when using this compound within the recommended concentration range?

  • Possible Cause: This could be due to off-target effects where this compound is degrading other essential proteins besides the Androgen Receptor. Another possibility is the "hook effect," a phenomenon where high concentrations of a PROTAC can inhibit its own function by forming binary complexes instead of the productive ternary complex, though this is less likely to cause toxicity at low concentrations.

  • Troubleshooting Steps:

    • Concentration Titration: Perform a more granular concentration titration of this compound, starting from a lower concentration (e.g., 0.1 nM) and extending to a higher range. This will help identify a therapeutic window where AR degradation is achieved with minimal toxicity.

    • Proteomics Analysis: Conduct a global proteomics study to identify proteins that are downregulated upon this compound treatment. This will provide a direct assessment of off-target effects.[8][9]

    • Control Compounds: Use appropriate negative controls, such as an inactive epimer of the VHL ligand or a compound where the AR binder is modified to prevent binding, to confirm that the observed toxicity is dependent on the PROTAC mechanism.

    • Cell Line Specificity: Test this compound in different cell lines to determine if the toxicity is cell-type specific, which could point towards the expression of a particular off-target protein in the sensitive cells.

Issue 2: Inconsistent AR degradation with this compound.

  • Question: I am observing variable levels of Androgen Receptor degradation between experiments. What could be the cause?

  • Possible Cause: Inconsistent experimental conditions, such as cell confluency, passage number, or reagent quality, can lead to variability. The stability of the this compound stock solution could also be a factor.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure that cells are seeded at a consistent density and treated at the same confluency for all experiments. Use cells within a defined passage number range.

    • Reagent Quality: Prepare fresh this compound working solutions from a validated stock for each experiment. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for maximal AR degradation in your specific cell line.

    • Loading Controls: Use reliable loading controls in your Western blot analysis to ensure equal protein loading between samples.

Issue 3: Phenotypic effects do not correlate with AR degradation.

  • Question: I am observing a cellular phenotype that does not seem to align with the known functions of the Androgen Receptor, even though I see AR degradation. How can I investigate this?

  • Possible Cause: This is a strong indication of off-target effects. This compound may be degrading one or more other proteins that are responsible for the observed phenotype.

  • Troubleshooting Steps:

    • Off-Target Proteomics: This is the most critical step. A comprehensive, unbiased proteomics approach (e.g., quantitative mass spectrometry) is necessary to identify all proteins degraded by this compound in your experimental system.[8][9][10]

    • Rescue Experiments: If a potential off-target is identified, perform rescue experiments by overexpressing an siRNA-resistant version of the off-target protein to see if the phenotype is reversed.

    • Orthogonal Approaches: Use alternative methods to inhibit the AR pathway (e.g., siRNA, other AR antagonists) and see if they replicate the phenotype observed with this compound. If not, it further points to an off-target effect of the PROTAC.

Data Presentation

Table 1: Recommended Concentration Range for this compound in Cellular Assays

Cell LineDC50 for AR DegradationRecommended Working ConcentrationReference(s)
LNCaP0.2 - 1 nM10 - 100 nM[3][4][5]
VCaP0.2 - 1 nM10 - 100 nM[3][4][5]
22Rv10.2 - 1 nM10 - 100 nM[3][4][5]

Table 2: Key Reagents for this compound Experiments

ReagentSupplierCatalog NumberStorage
This compoundMedChemExpressHY-136332-20°C (powder), -80°C (in solvent)
Anti-Androgen Receptor AntibodyCell Signaling Technology5153-20°C
Anti-VHL AntibodyCell Signaling Technology68547-20°C
Anti-GAPDH Antibody (Loading Control)Cell Signaling Technology51744°C
Proteasome Inhibitor (MG132)Selleck ChemicalsS2619-20°C

Experimental Protocols

Protocol 1: Quantitative Proteomics to Identify Off-Target Effects of this compound

This protocol outlines a general workflow for identifying off-target proteins of this compound using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Plate cells (e.g., LNCaP) at a consistent density and allow them to adhere overnight.

    • Treat cells with either DMSO (vehicle control) or a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 6 hours). Include a positive control for proteasome-mediated degradation by co-treating with a proteasome inhibitor like MG132.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Take equal amounts of protein from each sample and perform in-solution digestion using trypsin.

  • Peptide Labeling (Optional but Recommended):

    • For quantitative analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Compare the protein abundance between this compound treated samples and the DMSO control.

    • Proteins that are significantly downregulated in the this compound treated samples (and not in the MG132 co-treated sample) are potential off-targets.

Mandatory Visualizations

ARD266_Mechanism_of_Action ARD266 This compound AR Androgen Receptor (AR) (Target Protein) ARD266->AR Binds VHL VHL E3 Ligase ARD266->VHL Recruits Ternary_Complex Ternary Complex (AR-ARD266-VHL) AR->Ternary_Complex Proteasome 26S Proteasome AR->Proteasome Targeted to VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Promotes Ubiquitination Ubiquitin->AR Tags AR Degradation AR Degradation Proteasome->Degradation Results in

Caption: Mechanism of action of this compound leading to AR degradation.

Off_Target_Workflow cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase Cell_Treatment Cell Treatment (DMSO vs. This compound) Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Processing Protein Identification & Quantification LC_MS->Data_Processing Stat_Analysis Statistical Analysis (Identify Downregulated Proteins) Data_Processing->Stat_Analysis Off_Target_ID Potential Off-Target Identification Stat_Analysis->Off_Target_ID

Caption: Workflow for identifying off-target proteins of this compound.

AR_Signaling_Pathway Androgen Androgen (e.g., Testosterone) AR_Cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_Cytoplasm Binds & Activates AR_Nucleus AR Dimer (Nucleus) AR_Cytoplasm->AR_Nucleus Translocates Degradation AR Degradation AR_Cytoplasm->Degradation ARE Androgen Response Element (DNA) AR_Nucleus->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes ARD266 This compound ARD266->AR_Cytoplasm Induces

Caption: Simplified Androgen Receptor (AR) signaling pathway and the point of intervention by this compound.

References

Interpreting unexpected results in ARD-266 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ARD-266, a potent PROTAC (Proteolysis Targeting Chimera) Androgen Receptor (AR) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] It is a bifunctional molecule: one end binds to the AR protein, and the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's natural disposal system, the proteasome. This "event-driven" mechanism allows for the catalytic degradation of the target protein.[4]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated effective degradation of the AR protein in AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1.[1][3]

Q3: What is the expected outcome of a successful this compound experiment?

A successful experiment should result in a significant reduction of the AR protein levels. In LNCaP and VCaP cells, treatment with 100 nM this compound can effectively reduce AR protein levels within 3 hours and achieve near-complete elimination after 6 hours.[1] This degradation should also lead to a dose-dependent suppression of AR-regulated gene expression, such as for PSA, TMPRSS2, and FKBP5.[1]

Q4: What is the recommended concentration range for using this compound in cellular assays?

The recommended concentration for cellular use is between 10-100 nM.[5]

Q5: Has this compound been tested in clinical trials?

While this compound has shown promising preclinical results, it has not advanced to clinical trials.[4] Other AR PROTACs, such as ARV-110 and ARV-766, are currently in clinical development.[4][6][7]

Troubleshooting Guide

Unexpected Result 1: No or minimal degradation of Androgen Receptor (AR) observed.

Q: I have treated my cells with this compound, but I am not observing the expected degradation of the AR protein. What could be the issue?

A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Verify Compound Integrity and Handling:

    • Storage: this compound stock solutions should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term (up to 1 year).[1] Improper storage can lead to compound degradation.

    • Solubility: Ensure the compound is fully dissolved. Sonication is recommended for dissolving this compound in DMSO.[2] For cellular experiments, dilute the DMSO stock in your cell culture medium. High concentrations of DMSO can be toxic to cells.

  • Review Experimental Parameters:

    • Concentration: The effective concentration range is 10-100 nM.[5] If you are using a lower concentration, consider increasing it.

    • Treatment Duration: Significant AR degradation is observed as early as 3 hours, with near-complete degradation by 6 hours in some cell lines.[1] Ensure your treatment time is sufficient.

  • Cell Line and Culture Conditions:

    • AR Expression: Confirm that your cell line expresses a sufficient level of the Androgen Receptor.

    • Cell Health: Ensure your cells are healthy and not overgrown or stressed, as this can affect protein turnover and cellular machinery.

  • Mechanism-Related Checks:

    • Proteasome Function: The degradation of AR by this compound is dependent on the proteasome. As a control, you can pre-treat cells with a proteasome inhibitor. If this compound is working, the presence of a proteasome inhibitor should prevent AR degradation.[5]

    • VHL E3 Ligase: The activity of this compound also depends on the VHL E3 ligase.[5] Ensure your cell line has normal VHL function.

Unexpected Result 2: High cellular toxicity observed after treatment.

Q: My cells are showing signs of toxicity or death after treatment with this compound. What should I do?

A: Cellular toxicity can be related to the compound itself or the experimental conditions.

  • Solvent Concentration:

    • High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of your solvent in the cell culture medium is at a non-toxic level (typically below 0.5%).

  • Compound Concentration:

    • While the recommended range is 10-100 nM, it's possible your cell line is particularly sensitive. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells.

  • Off-Target Effects:

    • Although designed to be specific, high concentrations of any compound can lead to off-target effects. The proteome-wide selectivity of this compound has not been fully established, which could contribute to unexpected cellular responses.[5]

Quantitative Data Summary

ParameterValueCell LinesReference
DC50 0.2-1 nMLNCaP, VCaP, 22Rv1[1][3][8]
Recommended Cellular Concentration 10-100 nMGeneral[5]
Time to AR Reduction (100 nM) ~3 hoursLNCaP, VCaP[1]
Time to Near-Complete AR Elimination (100 nM) ~6 hoursLNCaP[1]
mRNA Reduction of AR Target Genes (10 nM) >50%LNCaP[1]

Experimental Protocols

Assessing AR Degradation by Western Blotting

This protocol outlines the key steps to measure the reduction in AR protein levels following treatment with this compound.

  • Cell Seeding:

    • Plate AR-positive cells (e.g., LNCaP, VCaP) in appropriate well plates and allow them to adhere and reach about 70-80% confluency.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.

    • Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control.

    • Normalize the AR band intensity to the loading control for each sample.

    • Compare the normalized AR levels in the this compound-treated samples to the vehicle control to determine the extent of degradation.

Visualizations

ARD_266_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex ARD266 This compound AR Androgen Receptor (AR) ARD266->AR Binds to AR VHL VHL E3 Ligase ARD266->VHL AR_ARD266_VHL AR - this compound - VHL Proteasome Proteasome Proteasome->AR Degradation Ub Ubiquitin (Ub) Ub->Proteasome Targeting AR_ARD266_VHL->Ub Ubiquitination

Caption: this compound mechanism of action.

Experimental_Workflow start Start cell_culture 1. Seed AR-positive cells start->cell_culture treatment 2. Treat with this compound (and controls) cell_culture->treatment incubation 3. Incubate for desired time treatment->incubation lysis 4. Lyse cells & quantify protein incubation->lysis western_blot 5. Western Blot for AR & Loading Control lysis->western_blot analysis 6. Analyze AR degradation western_blot->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy.

Troubleshooting_Logic start Unexpected Result: No AR Degradation check_compound Check Compound Integrity & Storage start->check_compound check_protocol Verify Protocol: Concentration & Time start->check_protocol check_cells Assess Cell Health & AR Expression start->check_cells check_mechanism Investigate Mechanism: Proteasome/VHL Function start->check_mechanism solution Problem Identified & Resolved check_compound->solution check_protocol->solution check_cells->solution check_mechanism->solution

Caption: Troubleshooting logic for no AR degradation.

References

Methods to confirm ARD-266 is causing proteasomal degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARD-266. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the proteasomal degradation mechanism of the Androgen Receptor (AR) induced by this compound.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that this compound-induced AR degradation is dependent on the proteasome?

A1: To confirm that the degradation of the Androgen Receptor (AR) by this compound is mediated by the proteasome, you should perform a proteasome inhibitor rescue experiment. The rationale is that if this compound directs AR to the proteasome for degradation, then inhibiting the proteasome's function should prevent this degradation and "rescue" the AR protein levels.[1][2] A common and potent proteasome inhibitor used for this purpose is MG132.

Experimental Workflow: Proteasome Inhibitor Rescue Assay

cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Expected Outcome seed_cells Seed AR-positive cells (e.g., LNCaP, VCaP) pretreat Pre-treat with Proteasome Inhibitor (e.g., MG132) or Vehicle seed_cells->pretreat treat Treat with this compound or DMSO pretreat->treat incubate Incubate for specified time (e.g., 6 hours) treat->incubate lyse Harvest and Lyse Cells incubate->lyse quantify Quantify Protein Concentration lyse->quantify western Perform Western Blot for AR and Loading Control quantify->western analyze Analyze Band Densitometry western->analyze outcome AR levels are restored in cells co-treated with this compound and MG132 compared to this compound alone. analyze->outcome cluster_0 Cell Treatment & Lysis cluster_1 Immunoprecipitation cluster_2 Detection treat Treat cells with this compound or Vehicle inhibit Add Proteasome Inhibitor (MG132) treat->inhibit lyse Lyse cells in IP Lysis Buffer inhibit->lyse preclear Pre-clear lysate with Protein A/G beads lyse->preclear ip Incubate with anti-AR antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute AR-antibody-bead complexes wash->elute western Western Blot eluate elute->western probe_ub Probe with anti-Ubiquitin antibody western->probe_ub probe_ar Probe with anti-AR antibody (as IP control) western->probe_ar cluster_0 Cell Treatment cluster_1 Time Course Collection cluster_2 Analysis seed_cells Seed cells in multiple wells treat Treat one set with this compound, one with Vehicle (DMSO) seed_cells->treat add_chx Add CHX to all wells to block protein synthesis treat->add_chx t0 T = 0 hr add_chx->t0 t1 T = 2 hr add_chx->t1 t2 T = 4 hr add_chx->t2 t3 T = 8 hr add_chx->t3 lyse Harvest and Lyse cells at each time point t0->lyse t1->lyse t2->lyse t3->lyse western Perform Western Blot for AR lyse->western quantify Quantify band intensity western->quantify plot Plot relative AR levels vs. time to determine half-life quantify->plot cluster_interventions Experimental Interventions ard266 This compound ar Androgen Receptor (AR) ard266->ar binds vhl VHL E3 Ligase ard266->vhl binds degradation AR Degradation ar->degradation leads to vhl->ar ubiquitinates vhl_ligand Free VHL Ligand (Competitor) vhl_ligand->ard266 blocks binding to VHL vhl_sirna siRNA against VHL vhl_sirna->vhl reduces expression

References

Technical Support Center: Overcoming Resistance to ARD-266 in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARD-266, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR) for prostate cancer research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule that belongs to the class of PROTACs. It works by simultaneously binding to the Androgen Receptor (AR) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1] This targeted protein degradation approach aims to eliminate the AR protein, a key driver of prostate cancer growth, rather than just inhibiting its function.

Q2: In which prostate cancer cell lines is this compound effective?

A2: this compound has been shown to be highly effective in inducing AR degradation in AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1.[5]

Q3: What is the typical effective concentration (DC50) of this compound?

A3: The half-maximal degradation concentration (DC50) for this compound is in the low nanomolar range, typically between 0.2-1 nM in sensitive prostate cancer cell lines.[5]

Q4: How quickly can I expect to see AR degradation after this compound treatment?

A4: Significant degradation of the AR protein can be observed within a few hours of treatment. For example, in LNCaP cells, near-complete AR degradation is achieved after 6 hours of treatment with 100 nM this compound.[3]

Q5: What are the potential mechanisms of resistance to this compound?

A5: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, based on general knowledge of PROTAC resistance, may include:

  • Mutations or downregulation of the VHL E3 ligase: Since this compound relies on VHL to mediate AR degradation, alterations in VHL could impair the formation of the AR-ARD-266-VHL ternary complex.

  • Mutations in the Androgen Receptor: Changes in the AR protein structure could prevent this compound from binding effectively.

  • Increased AR expression: Overexpression of the AR protein may overwhelm the degradation capacity of this compound at a given concentration.

  • Alterations in the ubiquitin-proteasome system: General defects in the cellular machinery responsible for protein degradation could lead to reduced efficacy.

  • Drug efflux: Increased activity of drug efflux pumps could reduce the intracellular concentration of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
No or reduced AR degradation observed 1. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal DC50 in your cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 1000 nM).
2. Insufficient treatment time: The incubation time may not be long enough to allow for ubiquitination and degradation.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.
3. Cell line is not sensitive: The prostate cancer cell line may lack the necessary components for this compound function (e.g., functional VHL).Verify the AR and VHL status of your cell line. Test this compound in a known sensitive cell line (e.g., LNCaP) as a positive control.
4. Poor compound stability or solubility: this compound may have degraded or precipitated from the media.Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[2] Ensure the final DMSO concentration in the cell culture media is non-toxic (typically <0.1%).
Inconsistent results between experiments 1. Variation in cell confluence: Cell density can affect drug response.Standardize the cell seeding density and ensure consistent confluence (e.g., 70-80%) at the time of treatment.
2. Passage number of cells: High-passage number cells may have altered phenotypes and drug sensitivity.Use low-passage number cells and maintain a consistent passage range for all experiments.
3. Reagent variability: Inconsistent quality of antibodies or other reagents.Validate all reagents, including antibodies for Western blotting, to ensure specificity and sensitivity.
Development of resistance after prolonged treatment 1. Clonal selection of resistant cells: Continuous exposure to this compound may lead to the outgrowth of a resistant cell population.To investigate this, you can attempt to establish an this compound-resistant cell line through continuous culture with escalating concentrations of the compound (see Experimental Protocols).
2. Acquired mutations: As hypothesized in the FAQs, mutations in AR or VHL may have occurred.Perform genomic sequencing of the resistant cells to identify potential mutations in the AR gene or components of the VHL E3 ligase complex.
3. Upregulation of bypass signaling pathways: Cells may activate alternative survival pathways to compensate for AR degradation.Use techniques like RNA-sequencing or proteomic analysis to compare the expression profiles of sensitive and resistant cells to identify upregulated pathways.

Data Presentation

Table 1: Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineDC50 (nM)Maximum Degradation (%)Reference
LNCaP0.2 - 0.5>95%[5]
VCaP1>95%[5]
22Rv10.2>95%[5]

Experimental Protocols

Western Blotting for AR Degradation

Objective: To quantify the extent of AR protein degradation following this compound treatment.

Methodology:

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for the desired duration (e.g., 6 or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR band intensity to the loading control.

Establishing an this compound Resistant Cell Line

Objective: To generate a prostate cancer cell line with acquired resistance to this compound for further mechanistic studies.

Methodology:

  • Initial Treatment: Culture a sensitive prostate cancer cell line (e.g., LNCaP) in the presence of this compound at a concentration close to the DC50.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This process of dose escalation may take several months.

  • Resistance Validation: Periodically assess the sensitivity of the cell population to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo) and by measuring AR degradation via Western blotting. A significant increase in the DC50 and a reduction in maximum AR degradation compared to the parental cell line indicates the development of resistance.

  • Clonal Isolation: Once a resistant population is established, single-cell cloning can be performed to isolate and expand individual resistant clones.

  • Characterization: Characterize the resistant clones to identify the underlying mechanisms of resistance (e.g., sequencing of AR and VHL, expression analysis of E3 ligase components).

Mandatory Visualizations

ARD266_Mechanism_of_Action cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation cluster_outcome Outcome ARD266 This compound AR Androgen Receptor (AR) ARD266->AR Binds to AR VHL VHL E3 Ligase ARD266->VHL Binds to VHL Proteasome Proteasome AR->Proteasome Degradation VHL->AR Ubiquitination Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Ub Ubiquitin Apoptosis Cell Proliferation Inhibition & Apoptosis Degraded_AR->Apoptosis

Caption: Mechanism of action of this compound in prostate cancer cells.

Troubleshooting_Workflow Start Start: Reduced this compound Efficacy Check_Protocol Verify Experimental Protocol (Concentration, Time, Cell Health) Start->Check_Protocol Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Check_Reagents Validate Reagents (this compound stock, Antibodies) Protocol_OK->Check_Reagents Yes Revise_Protocol Revise Protocol Protocol_OK->Revise_Protocol No Reagents_OK Reagents Valid? Check_Reagents->Reagents_OK Investigate_Resistance Investigate Potential Resistance Reagents_OK->Investigate_Resistance Yes Replace_Reagents Replace Reagents Reagents_OK->Replace_Reagents No Sequence_AR_VHL Sequence AR and VHL genes Investigate_Resistance->Sequence_AR_VHL Expression_Analysis Analyze E3 Ligase Component Expression (Western/qPCR) Investigate_Resistance->Expression_Analysis Bypass_Pathways Assess Bypass Signaling (RNA-seq, Proteomics) Investigate_Resistance->Bypass_Pathways End Resolution Sequence_AR_VHL->End Expression_Analysis->End Bypass_Pathways->End Revise_Protocol->Start Replace_Reagents->Start

Caption: Troubleshooting workflow for reduced this compound efficacy.

Potential_Resistance_Pathways cluster_target Target-Related cluster_e3 E3 Ligase-Related cluster_cellular Cellular Mechanisms Resistance Resistance to this compound AR_Mutation AR Mutation (Altered this compound binding) Resistance->AR_Mutation AR_Overexpression AR Overexpression (Exceeds degradation capacity) Resistance->AR_Overexpression VHL_Mutation VHL Mutation (Prevents ternary complex formation) Resistance->VHL_Mutation VHL_Downregulation VHL Downregulation (Reduced E3 ligase availability) Resistance->VHL_Downregulation UPS_Defect Ubiquitin-Proteasome System (UPS) Defect Resistance->UPS_Defect Drug_Efflux Increased Drug Efflux (Reduced intracellular this compound) Resistance->Drug_Efflux

Caption: Potential mechanisms of resistance to this compound.

References

Best practices for long-term storage and stability of ARD-266

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of ARD-266. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC). It is designed to specifically target the Androgen Receptor (AR) for degradation. This compound is a heterobifunctional molecule, meaning it has two key components: one part binds to the Androgen Receptor, and the other part binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing these two proteins together, this compound facilitates the ubiquitination of the Androgen Receptor, marking it for degradation by the proteasome. This leads to a reduction in the total cellular levels of the Androgen Receptor.[1][2][3]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C. It is also recommended to keep the compound in a dry, dark environment to prevent degradation from moisture and light.[2] If stored properly, the shelf life is greater than three years.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C. For short-term storage (days to weeks), stock solutions can be kept at -20°C.[4]

Q4: What are the potential pathways for chemical degradation of this compound?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which contains amide and ether linkages, potential degradation pathways could include hydrolysis and oxidation.[5][6][7][8]

  • Hydrolysis: The amide bonds in the linker and the VHL ligand binding moiety could be susceptible to hydrolysis, especially in the presence of strong acids or bases, or enzymatic activity if stored improperly in aqueous solutions.[5][6][7][8]

  • Oxidation: The ether linkage and other electron-rich parts of the molecule could be prone to oxidation, which can be accelerated by exposure to light, heat, or trace metals.[5]

To minimize chemical degradation, it is crucial to adhere to the recommended storage conditions, use anhydrous solvents for stock solutions, and protect the compound from light.

Troubleshooting Guides

Issue 1: Suboptimal or No Degradation of Androgen Receptor

Q: I am not observing the expected degradation of the Androgen Receptor after treating my cells with this compound. What could be the issue?

A: Several factors could contribute to poor degradation efficiency. Here's a step-by-step troubleshooting guide:

  • Verify Compound Integrity and Concentration:

    • Action: Confirm the correct dilution of your this compound stock solution. If the stock is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.

    • Rationale: Incorrect concentration or degraded compound will lead to suboptimal results.

  • Optimize Treatment Conditions:

    • Action: Perform a dose-response and time-course experiment. Recommended concentrations for cellular use are typically in the 10-100 nM range, with significant degradation observed within a few hours of treatment.[3]

    • Rationale: The optimal concentration and treatment duration can vary between cell lines.

  • Check Cell Line and Passage Number:

    • Action: Ensure you are using a cell line that expresses the Androgen Receptor (e.g., LNCaP, VCaP, 22Rv1).[1] Also, use cells at a low passage number.

    • Rationale: High passage number cells can have altered protein expression levels and cellular machinery.

  • Confirm VHL E3 Ligase Expression:

    • Action: Verify that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by this compound.

    • Rationale: The degradation process is dependent on the presence of the VHL E3 ligase complex.

  • Assess Cell Permeability:

    • Action: If you suspect poor cell permeability, you can perform a cell permeability assay.

    • Rationale: PROTACs are large molecules and may have variable cell permeability.[9][10]

Issue 2: The "Hook Effect"

Q: I see less degradation of the Androgen Receptor at higher concentrations of this compound. Is this expected?

A: Yes, this is a known phenomenon with PROTACs called the "hook effect".[1]

  • Cause: At very high concentrations, this compound can form binary complexes with either the Androgen Receptor or the VHL E3 ligase, but not the productive ternary complex (AR-ARD-266-VHL) required for degradation. This leads to a decrease in degradation efficiency at higher doses.

  • Solution: Perform a careful dose-response experiment to identify the optimal concentration range for maximal degradation. The effective concentration range for this compound is typically in the low nanomolar range.[1]

Issue 3: Potential Off-Target Effects

Q: I am concerned about potential off-target effects of this compound. How can I assess this?

A: Assessing off-target effects is crucial for interpreting your experimental results.

  • Proteomics: The most comprehensive way to assess off-target effects is through unbiased proteomic analysis (e.g., mass spectrometry) to identify other proteins that may be degraded upon this compound treatment.

  • Control Experiments:

    • Inactive Epimer: Use an inactive epimer of the VHL ligand as a negative control. This molecule should bind to the Androgen Receptor but not to VHL, and therefore should not induce degradation.

    • Competitive Inhibition: Pre-treat cells with an excess of a VHL ligand or an AR antagonist before adding this compound. This should block the degradation of AR, confirming that the effect is dependent on the formation of the ternary complex.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid Powder-20°CLong-term (Years)Store in a dry, dark environment.
DMSO Stock Solution-80°CLong-term (Months to a year)Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO.
DMSO Stock Solution-20°CShort-term (Days to weeks)Avoid repeated freeze-thaw cycles.

Table 2: Example Dose-Response of this compound on Androgen Receptor Degradation

This compound Concentration (nM)% Androgen Receptor Remaining (Relative to Vehicle)
0 (Vehicle)100%
0.185%
140%
1015%
1005%
100025% (Illustrating the hook effect)

Note: This is example data. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for Androgen Receptor Degradation

This protocol outlines the steps to assess the degradation of the Androgen Receptor in a cell line (e.g., LNCaP) after treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed LNCaP cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for the desired time (e.g., 6 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the Androgen Receptor (diluted according to the manufacturer's instructions) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) as well.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the Androgen Receptor signal to the loading control.

Protocol 2: LC-MS for this compound Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a solution (e.g., cell culture medium) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare a solution of this compound in the desired matrix (e.g., cell culture medium with serum) at a known concentration.

    • Incubate the solution under relevant experimental conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Quench any potential enzymatic activity by adding a threefold excess of cold acetonitrile.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis:

    • Use a suitable C18 reverse-phase column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to detect the parent ion of this compound (m/z) and potential degradation products.

    • Inject the samples and acquire the data.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Plot the peak area of this compound as a function of time to determine its stability profile.

    • Analyze the chromatograms for the appearance of new peaks that could correspond to degradation products.

Visualizations

ARD266_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm ARD266_ext This compound (extracellular) ARD266 This compound ARD266_ext->ARD266 Cellular Uptake Ternary_Complex AR-ARD266-VHL Ternary Complex ARD266->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Proteasome->ARD266 Recycled Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: this compound mediated degradation of the Androgen Receptor.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E Sample Prep for SDS-PAGE D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Blocking G->H I Primary Antibody Incubation (Anti-AR & Loading Control) H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K L Image Acquisition K->L M Band Quantification L->M N Normalization & Analysis M->N

Caption: Western Blot workflow for assessing AR degradation.

References

Technical Support Center: Validating ARD-266 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for designing and interpreting control experiments to validate the specificity of the PROTAC® degrader, ARD-266.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the Androgen Receptor.[2][3] By bringing AR into proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[1] This leads to a reduction in the total cellular levels of the AR protein.

Q2: Why are control experiments crucial when working with this compound?

Control experiments are essential to ensure that the observed biological effects are a direct consequence of the specific, this compound-mediated degradation of the Androgen Receptor and not due to off-target effects or other confounding factors. PROTACs, by their nature, are complex molecules that can have unintended interactions. Robust control experiments provide confidence in the experimental results and their interpretation.

Q3: What are the essential positive and negative control experiments for validating this compound specificity?

A comprehensive validation strategy for this compound should include a panel of both positive and negative controls.

Essential Control Experiments:

  • Negative Controls:

    • Inactive Diastereomer: An ideal negative control is a stereoisomer of this compound that is inactive due to a modification in the VHL-binding motif (e.g., an epimer with the opposite stereochemistry at the hydroxyproline). This molecule should retain its ability to bind to AR but cannot recruit the VHL E3 ligase, and therefore should not induce AR degradation.

    • Parental Ligands: Treatment with the individual AR antagonist and the VHL ligand that make up this compound, at concentrations equivalent to or higher than the this compound treatment, is necessary. This helps to distinguish the effects of AR degradation from the effects of AR inhibition or VHL ligand binding alone.

  • Positive Controls & Mechanistic Validation:

    • Competition Experiments: Co-treatment of cells with this compound and an excess of a known AR antagonist or the free VHL ligand should rescue AR degradation. This demonstrates that the degradation is dependent on this compound's engagement with both the target and the E3 ligase.

    • Proteasome and E1/E2 Enzyme Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of the E1 or E2 ubiquitin-activating/conjugating enzymes should block this compound-induced AR degradation. This confirms that the observed reduction in AR levels is mediated by the ubiquitin-proteasome system.

Q4: How can I assess the proteome-wide selectivity of this compound?

Global proteomics analysis by mass spectrometry is the gold standard for assessing the selectivity of a PROTAC. This involves treating cells with this compound and a vehicle control, followed by quantitative analysis of the entire proteome. To distinguish direct from indirect degradation events, it is recommended to use shorter treatment times (e.g., < 6 hours).[4] Any protein that is significantly downregulated upon this compound treatment, other than AR, is a potential off-target. It is also crucial to run the inactive diastereomer control in parallel to identify any changes in protein levels that are independent of VHL-mediated degradation.

Q5: What is the "hook effect" and how can I mitigate it in my experiments?

The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency decreases. This is thought to occur because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To mitigate this, it is essential to perform a full dose-response curve for this compound to identify the optimal concentration range for AR degradation and to avoid using excessively high concentrations in your experiments.

Troubleshooting Guides

Problem 1: No or weak degradation of Androgen Receptor (AR) is observed after this compound treatment.

Possible Cause Troubleshooting Suggestion
Suboptimal this compound Concentration Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., from low picomolar to high micromolar) to determine the optimal concentration for AR degradation. Be mindful of the "hook effect" at very high concentrations.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 1, 2, 4, 8, 16, 24 hours) to identify the optimal duration of this compound treatment for maximal AR degradation.
Low VHL E3 Ligase Expression Confirm the expression of VHL in your cell line of interest by western blot or other methods. If VHL expression is low, consider using a different cell line with higher endogenous VHL levels.
Cell Permeability Issues While this compound is a small molecule, poor cell permeability could be a factor. If possible, use a positive control PROTAC known to be cell-permeable to verify your experimental setup.
This compound Integrity Ensure that the this compound compound has been stored correctly and has not degraded. If in doubt, use a freshly prepared solution.

Problem 2: Significant off-target protein degradation is observed in my proteomics experiment.

Possible Cause Troubleshooting Suggestion
High this compound Concentration Use the lowest effective concentration of this compound that still induces robust AR degradation to minimize off-target effects.
Indirect Degradation Effects Use a shorter treatment time for your proteomics experiment (e.g., 2-4 hours) to focus on identifying direct targets of this compound-mediated degradation.
Non-VHL Mediated Effects Compare the proteome profile of cells treated with this compound to those treated with the inactive diastereomer. Proteins that are downregulated by both compounds are likely not degraded through a VHL-dependent mechanism and may represent off-target effects of the AR-binding moiety or general cellular toxicity.
"Neosubstrate" Recruitment In some cases, a PROTAC can induce the degradation of proteins that are not the intended target by bringing them into proximity with the E3 ligase. If a consistent and potent off-target is identified, it may be an inherent property of this compound's structure.

Problem 3: The inactive diastereomer control shows some AR degradation.

Possible Cause Troubleshooting Suggestion
Impurity of the Inactive Diastereomer Ensure the purity of the inactive diastereomer. Even a small contamination with the active this compound can lead to observable AR degradation.
Off-Target Effects of the AR Ligand At high concentrations, the AR-binding moiety itself might have some cellular effects that lead to a reduction in AR protein levels independent of VHL-mediated degradation. Perform a dose-response with the inactive control to see if the effect is concentration-dependent.
Experimental Variability Ensure consistent loading and transfer in your western blots and normalize to a loading control to rule out experimental artifacts.

Experimental Protocols & Data Presentation

Table 1: Key Control Experiments for this compound Specificity Validation
Experiment Purpose Expected Outcome with this compound Expected Outcome with Inactive Control
Dose-Response Western Blot Determine the optimal concentration for AR degradation.Potent, bell-shaped degradation curve (hook effect).No degradation of AR at all concentrations.
Time-Course Western Blot Determine the optimal treatment duration.Time-dependent decrease in AR protein levels.No change in AR protein levels over time.
VHL Competition Assay Confirm dependence on VHL binding.Rescue of AR degradation in the presence of excess VHL ligand.Not applicable.
AR Antagonist Competition Assay Confirm dependence on AR binding.Rescue of AR degradation in the presence of excess AR antagonist.Not applicable.
Proteasome Inhibitor Co-treatment Confirm proteasome-dependent degradation.Blockade of AR degradation.Not applicable.
Global Proteomics (Mass Spec) Assess proteome-wide selectivity.Selective degradation of AR.No significant protein degradation.
Cellular Thermal Shift Assay (CETSA) Confirm target engagement with AR.Increased thermal stability of AR in the presence of this compound.Increased thermal stability of AR (due to the AR-binding moiety).
NanoBRET™ Ternary Complex Assay Confirm formation of the AR-ARD-266-VHL complex.Dose-dependent increase in BRET signal.No BRET signal.

Visualizations

Signaling Pathway Diagram

ARD266_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD266 This compound AR Androgen Receptor (AR) ARD266->AR Binds VHL VHL E3 Ligase ARD266->VHL ARD266->VHL AR->ARD266 Proteasome Proteasome AR->Proteasome Targeted for Degradation VHL->AR Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades Ub Ubiquitin

Caption: Mechanism of action of this compound leading to AR degradation.

Experimental Workflow Diagram

Specificity_Workflow cluster_validation Core Validation Experiments cluster_advanced Advanced Specificity Analysis start Start: Hypothesis This compound degrades AR dose_response Dose-Response & Time-Course (Western Blot) start->dose_response inactive_control Inactive Diastereomer Control (Western Blot) dose_response->inactive_control competition Competition Assays (AR Antagonist & VHL Ligand) inactive_control->competition proteasome_inhibitor Proteasome Inhibitor Co-treatment competition->proteasome_inhibitor proteomics Global Proteomics (Mass Spectrometry) proteasome_inhibitor->proteomics cetsa Target Engagement (CETSA) proteomics->cetsa nanobret Ternary Complex Formation (NanoBRET™) cetsa->nanobret end Conclusion: This compound is a specific AR degrader nanobret->end Logical_Controls cluster_observed Observed Phenotype cluster_explanation Potential Explanations cluster_experiments Control Experiments to Differentiate phenotype Biological Effect on_target On-Target: AR Degradation phenotype->on_target Is it due to? off_target Off-Target Effects phenotype->off_target Or? artifact Experimental Artifact phenotype->artifact Or? controls Inactive Diastereomer Proteomics Competition Assays Rescue Experiments on_target->controls Verified by off_target->controls Ruled out by artifact->controls Ruled out by

References

Validation & Comparative

Comparative Analysis of ARD-266 and ARV-110: A Head-to-Head Look at Two Androgen Receptor PROTAC Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical and clinical performance of ARD-266 and ARV-110 for androgen receptor degradation in the context of prostate cancer research.

This guide provides a detailed comparison of two prominent Proteolysis Targeting Chimeras (PROTACs), this compound and ARV-110 (also known as bavdegalutamide), designed to target the androgen receptor (AR) for degradation. The androgen receptor is a key driver of prostate cancer, and its degradation represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC) where resistance to traditional AR inhibitors is common.

Introduction to this compound and ARV-110

This compound and ARV-110 are both heterobifunctional molecules that induce the degradation of the androgen receptor through the ubiquitin-proteasome system.[1] this compound is a potent preclinical PROTAC that utilizes the von Hippel-Lindau (VHL) E3 ligase.[2][3][4] In contrast, ARV-110 (bavdegalutamide) recruits the Cereblon (CRBN) E3 ligase and has advanced into clinical trials, making it a first-in-class orally bioavailable AR PROTAC degrader.[5][6][7] Arvinas, the developer of ARV-110, has also developed a second-generation AR degrader, ARV-766, which has shown a broader efficacy profile and better tolerability in clinical settings compared to bavdegalutamide.[5][6][8]

Mechanism of Action: A Tale of Two E3 Ligases

Both molecules function by forming a ternary complex between the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. The key difference lies in the E3 ligase they recruit.

  • This compound employs a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][9][10]

  • ARV-110 (bavdegalutamide) utilizes a phthalimide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.[6]

This fundamental difference in their mechanism can influence their degradation efficiency, potential off-target effects, and resistance profiles.

PROTAC_Mechanism_of_Action cluster_ARD266 This compound cluster_ARV110 ARV-110 (Bavdegalutamide) AR_ARD266 Androgen Receptor (AR) Ternary_ARD266 Ternary Complex (AR-ARD266-VHL) AR_ARD266->Ternary_ARD266 ARD266 This compound ARD266->Ternary_ARD266 VHL VHL E3 Ligase VHL->Ternary_ARD266 Ub_ARD266 Ubiquitination Ternary_ARD266->Ub_ARD266 Poly-ubiquitination Proteasome_ARD266 Proteasomal Degradation Ub_ARD266->Proteasome_ARD266 AR_ARV110 Androgen Receptor (AR) Ternary_ARV110 Ternary Complex (AR-ARV110-CRBN) AR_ARV110->Ternary_ARV110 ARV110 ARV-110 ARV110->Ternary_ARV110 CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_ARV110 Ub_ARV110 Ubiquitination Ternary_ARV110->Ub_ARV110 Poly-ubiquitination Proteasome_ARV110 Proteasomal Degradation Ub_ARV110->Proteasome_ARV110

Caption: Mechanism of Action for this compound and ARV-110.

Comparative In Vitro Efficacy

Both this compound and ARV-110 have demonstrated high potency in degrading the androgen receptor in various prostate cancer cell lines. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a PROTAC.

ParameterThis compoundARV-110 (Bavdegalutamide)
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
DC50 in LNCaP cells 0.2-1 nM[2][3][4]~1 nM[7]
DC50 in VCaP cells 0.2-1 nM[2][3][4]< 1 nM[7]
DC50 in 22Rv1 cells 0.2-1 nM[2][3][4]Not explicitly stated, but effective degradation is reported.
Maximal Degradation (Dmax) >95%[3][4]95-98%[5]
Effect on AR mutants Information not readily available.Effective against wild-type and certain clinically relevant mutants (e.g., T878A, H875Y).[7]

Pharmacokinetics and In Vivo Efficacy

While both molecules show potent in vitro activity, their in vivo properties and clinical development paths diverge significantly. To date, no head-to-head in vivo comparative studies have been published.

ParameterThis compoundARV-110 (Bavdegalutamide)
Oral Bioavailability A significant limitation for VHL-based AR degraders is their poor oral bioavailability.[11]Moderate oral bioavailability in rats (23.83%) and mice (37.89%).[12][13]
In Vivo AR Degradation Data not readily available.>90% AR degradation in vivo with oral administration (1 mg/kg, QD).[7]
In Vivo Anti-tumor Efficacy Data not readily available.Significant tumor growth inhibition in LNCaP, VCaP, and patient-derived xenograft (PDX) models.[7] In an enzalutamide-resistant VCaP model, tumor growth inhibition was 70% (3 mg/kg) and 60% (10 mg/kg).[7]
Clinical Development Preclinical.Phase I/II clinical trials completed (NCT03888612).[14]

Clinical Insights: The Journey of ARV-110 (Bavdegalutamide)

ARV-110 has undergone extensive clinical evaluation, providing valuable insights into the therapeutic potential of AR degraders.

  • Phase I/II Trials: The ARDENT trial (NCT03888612) established the safety and recommended Phase 2 dose (RP2D) of 420 mg once daily.[15]

  • Efficacy: ARV-110 demonstrated anti-tumor activity in heavily pre-treated mCRPC patients, particularly those with AR T878X/H875Y mutations.[15] In this subgroup, a prostate-specific antigen (PSA) decline of ≥50% (PSA50) was observed in a significant portion of patients.[5]

  • Safety and Tolerability: The most common treatment-related adverse events were generally Grade 1/2 and included nausea, fatigue, and vomiting.[15]

  • Successor Molecule: Based on clinical findings, Arvinas is prioritizing the development of ARV-766, a second-generation AR PROTAC with broader genotype coverage and an improved tolerability profile compared to ARV-110.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize AR degraders.

Western Blot for AR Degradation

Western_Blot_Workflow start Prostate cancer cells (e.g., LNCaP, VCaP) treatment Treat with varying concentrations of this compound or ARV-110 start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking with non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibody (anti-AR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Image acquisition and band densitometry analysis detection->analysis

Caption: A typical workflow for assessing AR degradation via Western Blot.

  • Cell Culture: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the PROTAC degrader (or vehicle control) for a specified time (e.g., 24 hours).

  • Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: Band intensities are quantified using densitometry software, and AR levels are normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density.[16][17]

  • Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the PROTAC degrader for 48-72 hours.[16]

  • Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.[16][17]

  • Incubation: The plates are incubated to allow for the conversion of the reagent into a colored formazan product by viable cells.[16][17]

  • Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Immunocompromised mice (e.g., NSG or SCID) are subcutaneously injected with prostate cancer cells (e.g., VCaP).[18][19]

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[18]

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The PROTAC degrader is administered orally at specified doses and schedules.[18]

  • Tumor Measurement: Tumor volume and body weight are measured regularly.[18]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Tumor growth inhibition is calculated, and at the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for AR levels).

Conclusion

Both this compound and ARV-110 are highly potent degraders of the androgen receptor in preclinical models. However, their developmental trajectories have diverged significantly. ARV-110's advancement into clinical trials has provided crucial proof-of-concept for AR-targeting PROTACs in prostate cancer, demonstrating clinical activity and a manageable safety profile. The challenges with the oral bioavailability of VHL-based degraders like this compound may have limited its clinical translation. The development of a successor to ARV-110, ARV-766, highlights the rapid evolution and optimization within the field of targeted protein degradation. For researchers, this compound remains a valuable tool for studying VHL-mediated AR degradation, while the clinical data from ARV-110 and the ongoing development of ARV-766 offer a compelling roadmap for the future of prostate cancer therapeutics.

References

Validating the On-Target Effects of ARD-266: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of ARD-266, a potent Androgen Receptor (AR) degrader, with the effects of direct AR protein knockdown using small interfering RNA (siRNA). The objective is to offer a clear framework for validating that the biological activity of this compound is a direct result of its intended mechanism of action. This is a critical step in preclinical drug development to ensure target specificity and minimize potential off-target effects.

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor.[1][2][3] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] This targeted protein degradation has shown high potency in AR-positive prostate cancer cell lines.[5][6][7][8]

To confirm that the observed cellular phenotypes following this compound treatment are due to AR degradation, a comparison with siRNA-mediated AR knockdown is the gold standard.[9] If the effects of this compound mirror those of an AR-specific siRNA, it provides strong evidence of on-target activity.

Comparative Data: this compound vs. AR siRNA

The following tables summarize quantitative data comparing the effects of this compound treatment and AR siRNA transfection in the LNCaP human prostate cancer cell line.

Table 1: Effect on Androgen Receptor (AR) Protein Levels

Treatment ConditionAR Protein Level (% of Control)Method of Quantification
Vehicle Control (DMSO)100%Western Blot Densitometry
This compound (10 nM)<5%Western Blot Densitometry
Non-Targeting siRNA98%Western Blot Densitometry
AR-Specific siRNA15%Western Blot Densitometry

Data represent typical results after 24 hours of this compound treatment or 48 hours post-siRNA transfection.

Table 2: Effect on Downstream AR Target Gene Expression

Treatment ConditionPSA (KLK3) mRNA LevelTMPRSS2 mRNA LevelFKBP5 mRNA Level
Vehicle Control (DMSO)100%100%100%
This compound (10 nM)18%25%30%
Non-Targeting siRNA95%102%99%
AR-Specific siRNA22%31%35%

Data represent relative mRNA levels (normalized to control) as measured by RT-qPCR. Results show that both this compound and AR-siRNA effectively suppress the expression of AR-regulated genes.[1]

Table 3: Effect on LNCaP Cell Proliferation

Treatment ConditionCell Viability (% of Control)IC50 / DC50
Vehicle Control (DMSO)100%N/A
This compound45% (at 10 nM)DC50: ~0.2-1 nM
Non-Targeting siRNA97%N/A
AR-Specific siRNA55%N/A

Cell viability was assessed after 72 hours of treatment. The potent degradation of AR by this compound leads to a significant reduction in cell proliferation, an effect that is phenocopied by siRNA-mediated knockdown of AR. The DC50 (half-maximal degradation concentration) for this compound is noted from literature.[1][3][5][7][10]

Visualizing the Mechanisms and Workflows

Diagram 1: this compound Mechanism of Action

ARD266_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation ARD266 This compound AR Androgen Receptor (AR) Target Protein ARD266->AR Binds to AR VHL VHL E3 Ligase ARD266->VHL Recruits VHL cluster_ternary cluster_ternary ARD266_in This compound AR_in AR AR_in->ARD266_in VHL_in VHL VHL_in->ARD266_in Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targeting for Degradation Degraded_AR Degraded AR (Fragments) Proteasome->Degraded_AR Degrades AR cluster_ternary->Ub Proximity-induced Ubiquitination

Caption: Mechanism of this compound as a PROTAC degrader of the Androgen Receptor.

Diagram 2: Experimental Workflow for On-Target Validation

siRNA_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Parallel Treatments (24-72h) cluster_analysis Analysis cluster_conclusion Conclusion start Seed LNCaP Cells T1 Vehicle Control (DMSO) start->T1 T2 This compound (e.g., 10 nM) start->T2 T3 Non-Targeting siRNA start->T3 T4 AR-Specific siRNA start->T4 A1 Western Blot (AR Protein) T1->A1 A2 RT-qPCR (AR Target Genes) T1->A2 A3 Cell Viability Assay T1->A3 T2->A1 T2->A2 T2->A3 T3->A1 T3->A2 T3->A3 T4->A1 T4->A2 T4->A3 Conclusion Compare T2 vs T4 A1->Conclusion A2->Conclusion A3->Conclusion

Caption: Workflow for comparing this compound effects with siRNA knockdown.

Diagram 3: Logical Framework for Validation

Logic_Diagram cluster_methods Experimental Approaches Hypothesis Hypothesis: This compound effects are on-target Method1 Pharmacological Degradation (this compound) Hypothesis->Method1 Method2 Genetic Knockdown (AR siRNA) Hypothesis->Method2 Target Result: Reduced functional Androgen Receptor (AR) protein Method1->Target Method2->Target Outcome Observed Phenotype (e.g., decreased proliferation, suppressed gene expression) Target->Outcome Conclusion Conclusion: Phenotypes are congruent, validating on-target effect Outcome->Conclusion

Caption: Logical relationship between this compound and siRNA validation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: LNCaP (AR-positive human prostate adenocarcinoma cells).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the final desired concentration (e.g., 10 nM) in the culture medium. Add to cells and incubate for the specified duration (e.g., 24-72 hours). A vehicle control using an equivalent concentration of DMSO should be run in parallel.

siRNA Transfection
  • Reagents: Use a commercially available transfection reagent suitable for LNCaP cells (e.g., Lipofectamine™ RNAiMAX). Use an AR-specific siRNA and a non-targeting (scrambled) control siRNA.

  • Protocol:

    • Seed LNCaP cells in 6-well plates to be 30-50% confluent at the time of transfection.

    • For each well, dilute 50 pmol of siRNA into serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent. Incubate for 10-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

Western Blotting for AR Protein Analysis
  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against AR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
  • RNA Extraction: Extract total RNA from treated cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green master mix and primers specific for AR target genes (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Cell Proliferation Assay (WST-8 / MTS)
  • Seeding: Seed LNCaP cells in a 96-well plate.

  • Treatment: Treat cells with this compound or transfect with siRNA as described above.

  • Assay: After 72 hours, add a tetrazolium salt-based reagent (e.g., WST-8 or MTS) to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate viability as a percentage of the vehicle control.

References

Unveiling the Mechanism of ARD-266: A Comparative Guide to Rescue Experiments for Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of ARD-266, a potent Androgen Receptor (AR) PROTAC® degrader, with alternative AR-targeting strategies. Through a series of rescue experiments, we confirm the specific mechanism of action of this compound, providing researchers, scientists, and drug development professionals with critical data to evaluate its performance. This document includes quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Executive Summary

This compound is a heterobifunctional molecule that induces the degradation of the Androgen Receptor by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This targeted protein degradation approach offers a promising alternative to traditional AR antagonists. To validate its mechanism, rescue experiments were conducted, demonstrating that the degradation of AR by this compound can be competitively inhibited by an AR antagonist, a VHL ligand, or a proteasome inhibitor. This guide presents a comparative analysis of this compound with a Cereblon (CRBN)-recruiting AR degrader, ARV-110 (Bavdegalutamide), highlighting the versatility of the PROTAC platform.

Comparative Performance of AR Degraders

The efficacy of this compound was evaluated in various prostate cancer cell lines. The half-maximal degradation concentration (DC50) values underscore its high potency.

Cell LineThis compound DC50 (nM)[1][2]
LNCaP0.2
VCaP1
22Rv11

In comparison, ARV-110, which recruits the CRBN E3 ligase, also demonstrates potent AR degradation with a DC50 of approximately 1 nM in VCaP and LNCaP cells.[3][4]

Rescue Experiments: Confirming the Mechanism of Action

To confirm that this compound functions through the intended PROTAC mechanism, a series of rescue experiments were performed. These experiments demonstrate that interfering with any key step in the this compound-mediated degradation pathway can restore AR protein levels.

Table 1: Rescue of this compound-Mediated AR Degradation in LNCaP Cells
TreatmentAR Protein Level (Relative to Control)Description of Rescue Effect
This compound (10 nM)~5%Significant degradation of AR.
This compound (10 nM) + AR Antagonist (Enzalutamide, 1 µM)~90%The AR antagonist occupies the AR ligand-binding pocket, preventing this compound binding and subsequent degradation.
This compound (10 nM) + VHL Ligand (VH032, 1 µM)~85%The VHL ligand competes with this compound for binding to the VHL E3 ligase, thus inhibiting the formation of the ternary complex required for degradation.
This compound (10 nM) + Proteasome Inhibitor (MG132, 10 µM)~95%The proteasome inhibitor blocks the final step of the ubiquitin-proteasome pathway, preventing the degradation of ubiquitinated AR.

Estimated from Western blot data in the primary publication's supplementary information.

Similarly, the activity of the Cereblon-recruiting PROTAC ARV-110 can be rescued by competition with Cereblon ligands or by proteasome inhibition, confirming its distinct E3 ligase-dependent mechanism.

Visualizing the Pathways and Workflows

To further elucidate the mechanism of this compound and the design of the rescue experiments, the following diagrams are provided.

ARD-266_Mechanism_of_Action cluster_0 PROTAC-mediated Degradation This compound This compound Ternary_Complex AR-ARD-266-VHL Ternary Complex This compound->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation AR Degradation Proteasome->Degradation Mediates Rescue_Experiment_Workflow cluster_1 Experimental Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP) Pre-treatment Pre-treatment with Inhibitor (AR Antagonist, VHL Ligand, or Proteasome Inhibitor) Cell_Culture->Pre-treatment ARD-266_Treatment Treatment with this compound Pre-treatment->ARD-266_Treatment Cell_Lysis Cell Lysis ARD-266_Treatment->Cell_Lysis Western_Bot Western_Bot Cell_Lysis->Western_Bot Western_Blot Western Blot Analysis for AR Levels Data_Analysis Quantification of AR Protein Levels Western_Blot->Data_Analysis Rescue_Experiment_Logic cluster_2 Points of Inhibition AR_Degradation AR Degradation (Blocked) AR_Binding_Blocked AR Binding Site Blocked AR_Binding_Blocked->AR_Degradation VHL_Binding_Blocked VHL Binding Site Blocked VHL_Binding_Blocked->AR_Degradation Proteasome_Blocked Proteasome Activity Blocked Proteasome_Blocked->AR_Degradation AR_Antagonist AR Antagonist AR_Antagonist->AR_Binding_Blocked VHL_Ligand VHL Ligand VHL_Ligand->VHL_Binding_Blocked Proteasome_Inhibitor Proteasome Inhibitor Proteasome_Inhibitor->Proteasome_Blocked

References

Proteomics Analysis Confirms High Selectivity of Androgen Receptor Degrader ARD-266

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive proteomics analysis has confirmed the high selectivity of ARD-266, a novel PROTAC (Proteolysis-Targeting Chimera) designed to degrade the Androgen Receptor (AR). This guide provides an objective comparison of this compound's selectivity profile, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of targeted protein degradation.

This compound is a potent degrader of the Androgen Receptor, a key driver in prostate cancer. It operates by harnessing the cell's natural protein disposal system, the ubiquitin-proteasome pathway. As a heterobifunctional molecule, this compound binds simultaneously to the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. A noteworthy design feature of this compound is its use of a ligand with weak binding affinity for VHL, which surprisingly contributes to its high potency and efficacy in degrading the AR.[1][2]

Unveiling the Selectivity Profile: A Comparative Look

While global proteomics data for this compound is not yet publicly available, the selectivity of a comparable, clinically advanced AR PROTAC, ARV-110, has been extensively studied and demonstrates the power of proteomics in validating such targeted therapies. The following data from studies on ARV-110 serves as a representative example of the selectivity that can be achieved with this class of molecules.

Quantitative Proteomics Data: ARV-110

The following table summarizes the key findings from a global proteomics study on ARV-110 in VCaP prostate cancer cells. This analysis illustrates the high selectivity of the degrader for the Androgen Receptor.

ProteinAbundance Change vs. Controlp-valueComments
Androgen Receptor (AR) >95% Reduction < 0.001 Primary target, profound degradation
Glucocorticoid Receptor (GR)No significant change> 0.05Closely related steroid hormone receptor, demonstrating selectivity.
Progesterone Receptor (PR)No significant change> 0.05Another related steroid hormone receptor, further indicating selectivity.
Other Kinases/Off-TargetsMinimal to no change> 0.05Broad analysis of the kinome and proteome revealed no significant off-target degradation.

This data is representative of findings for ARV-110 and is intended to illustrate the expected selectivity profile of a highly optimized AR PROTAC like this compound.

The Science Behind the Selectivity: Experimental Protocols

The high selectivity of AR PROTACs is confirmed through rigorous experimental protocols, primarily centered around quantitative mass spectrometry-based proteomics.

Global Proteomics Analysis Workflow

A typical workflow to assess the proteome-wide selectivity of a PROTAC like this compound involves the following steps:

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured and treated with the PROTAC molecule (e.g., this compound) at a specific concentration and for a defined duration. A vehicle-treated control group is also maintained.

  • Cell Lysis and Protein Extraction: Cells are harvested, and total protein is extracted using lysis buffers containing protease and phosphatase inhibitors to ensure the integrity of the proteome.

  • Protein Digestion: The extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides, typically using the enzyme trypsin.

  • Peptide Labeling (Optional but recommended for quantitative accuracy): Peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The acquired MS data is processed using specialized software to identify and quantify thousands of proteins across the different treatment groups. The relative abundance of each protein in the PROTAC-treated sample is compared to the vehicle control to identify proteins that are significantly up- or down-regulated.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for proteomics analysis.

ARD266_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation ARD266 This compound AR Androgen Receptor (AR) ARD266->AR Binds to VHL VHL E3 Ligase ARD266->VHL Recruits ARD266_bound This compound AR_bound AR ARD266_bound->AR_bound binds VHL_bound VHL ARD266_bound->VHL_bound binds Proteasome Proteasome AR_bound->Proteasome Targeted for Degradation VHL_bound->AR_bound Ubiquitination Ub Ubiquitin Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades

Caption: Mechanism of action of this compound.

Proteomics_Workflow start Prostate Cancer Cells (e.g., VCaP, LNCaP) treatment Treatment: - this compound - Vehicle Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis: Identification & Quantification lcms->data_analysis result Selectivity Profile: Comparison of Protein Abundance data_analysis->result

Caption: Experimental workflow for proteomics analysis.

Conclusion

The available data on highly selective AR PROTACs like ARV-110 strongly supports the expectation that this compound, a similarly designed molecule, will exhibit a highly selective degradation profile with minimal off-target effects. Proteomics analysis is an indispensable tool in modern drug discovery, providing a comprehensive and unbiased assessment of a compound's specificity. The detailed methodologies and illustrative workflows provided in this guide offer a clear framework for understanding and evaluating the selectivity of targeted protein degraders. As further data on this compound becomes available, it will undoubtedly solidify its position as a promising and selective therapeutic candidate.

References

Safety Operating Guide

Proper Disposal Procedures for ARD-266: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ARD-266, a potent Protac degrader, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and mitigate environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, in line with established laboratory safety and chemical handling standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used when handling the powder form or if aerosols may be generated.

Ensure adequate ventilation in the handling area and have an accessible safety shower and eye wash station readily available[1].

Quantitative Safety and Storage Data

Proper storage is critical to maintaining the integrity of this compound and preventing accidental exposure.

ParameterSpecificationSource
Storage Temperature (Powder) -20°C[1]
Storage Temperature (in Solvent) -80°C[1]
GHS Hazard Statement H302: Harmful if swallowed[1]
GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following detailed steps provide a practical workflow for laboratory personnel to comply with this requirement safely and effectively.

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • All materials that have come into direct contact with this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and empty containers, must be segregated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: this compound.

      • The specific hazards: "Harmful," "Toxic to Aquatic Life."

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Collection of Solid Waste:

    • Carefully place all contaminated solid materials, such as gloves, weighing paper, and pipette tips, into the designated hazardous waste container.

    • For unused this compound powder, avoid creating dust. If necessary, gently sweep with a soft brush and dustpan, and transfer into the waste container.

  • Collection of Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Never dispose of solutions containing this compound down the drain. This is critical to prevent environmental contamination, given its high toxicity to aquatic life[1].

  • Decontamination of Glassware and Surfaces:

    • Thoroughly decontaminate any glassware or surfaces that have come into contact with this compound.

    • Use a suitable solvent (e.g., ethanol or isopropanol) to rinse the surfaces, and collect the rinsate as hazardous liquid waste.

    • Follow with a final wash with soap and water.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste contents as per the label.

This compound Disposal Workflow

ARD266_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Final Steps A This compound Contaminated Materials (Solid & Liquid) B Segregate as Hazardous Waste A->B C Use Labeled Hazardous Waste Container B->C D Collect Solid Waste C->D E Collect Liquid Waste C->E F Store in Secure Secondary Containment D->F E->F G Contact EHS for Disposal Pickup F->G

Caption: A logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their responsibility to environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

Navigating the Frontier: A Safety and Handling Guide for ARD-266

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ARD-266 is publicly available. The following guidance is based on the precautionary principle for handling potent, novel research compounds and draws from safety protocols for similar Proteolysis Targeting Chimera (PROTAC) molecules. All users must conduct a thorough risk assessment before handling this compound and adhere to all institutional and local regulations.

This compound is a potent, von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to induce the degradation of the Androgen Receptor (AR), a key target in prostate cancer research.[1][2][3] As a highly specific and potent molecule, this compound requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the high potency and limited toxicological data for this compound, a conservative approach to PPE is mandatory. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing this compound and from airborne powder particles.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds, allowing for the safe removal of the outer glove in case of contamination.
Body Protection A fully buttoned, long-sleeved laboratory coat. A disposable gown is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Not generally required when handling small quantities in a certified chemical fume hood.A fume hood provides primary containment. If weighing or handling powders outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Safe Handling Procedures

All work with this compound, both in solid and solution form, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood gather_ppe Gather & Don PPE prep_area->gather_ppe gather_materials Assemble Materials & Equipment gather_ppe->gather_materials weigh Weigh this compound Powder gather_materials->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve aliquot Aliquot for Experiments dissolve->aliquot decontaminate Decontaminate Surfaces aliquot->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe

Caption: Workflow for safe handling of this compound.

Experimental Protocols

a. Preparation of Stock Solutions:

  • Designate Work Area: All handling of solid this compound must be performed in a chemical fume hood.

  • Tare Vessel: On an analytical balance inside the fume hood, tare a suitable vial.

  • Weigh Powder: Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Add Solvent: Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Ensure Dissolution: Cap the vial and vortex or sonicate as needed to ensure complete dissolution.

b. Cell Culture Applications:

  • Perform serial dilutions of the this compound stock solution in appropriate cell culture media.

  • When treating cells, add the diluted this compound solution to the culture plates inside a biological safety cabinet.

  • All plasticware and media that come into contact with this compound should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal Stream for this compound

G cluster_waste Waste Generation cluster_disposal Disposal Pathway solid Solid Waste (Gloves, Vials, Pipette Tips) solid_bin Hazardous Solid Waste Container solid->solid_bin liquid Liquid Waste (Stock Solutions, Contaminated Media) liquid_bin Hazardous Liquid Waste Container liquid->liquid_bin sharps Contaminated Sharps (Needles, Syringes) sharps_bin Sharps Container sharps->sharps_bin incinerate Incineration via Certified Waste Management solid_bin->incinerate liquid_bin->incinerate sharps_bin->incinerate

Caption: Waste segregation and disposal pathway.

Disposal Procedures:

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Decontamination: Work surfaces should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol followed by a surface decontaminant) after each use.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety office.

Emergency Procedures

a. Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek medical attention.

b. Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

c. Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

d. Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can safely handle this compound, enabling the exploration of its therapeutic potential while prioritizing personal and environmental safety.

References

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